Octadecyl methacrylate
Description
Significance and Research Landscape of Octadecyl Methacrylate (B99206) (OMA) in Polymer Science
The significance of OMA in polymer science stems from the amphiphilic nature it can bestow upon copolymers. The long C18 alkyl chain provides a hydrophobic character, making polymers containing OMA soluble in nonpolar solvents and compatible with hydrocarbon-based materials like waxes and oils. acs.org This property is particularly valuable in applications such as pour point depressants for crude oil, where the polymer can interact with and modify the crystallization of paraffin (B1166041) waxes, thereby improving flowability at low temperatures. acs.orgiosrjournals.org
Research into OMA has explored various polymerization techniques, including conventional free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgacs.org These advanced polymerization methods allow for the synthesis of well-defined POMA homopolymers and copolymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for fine-tuning the material's properties for specific applications. acs.org The ability to create block, statistical, and gradient copolymers from OMA and other monomers further expands the range of achievable material properties. acs.org
Evolution of Research Perspectives on Poly(Octadecyl Methacrylate) (POMA)
The research focus on POMA has evolved from its initial use as a simple additive to its current role in the development of "smart" or stimuli-responsive materials. Early research primarily centered on its application as a pour-point depressant and viscosity index improver for lubricating oils. iosrjournals.orgresearchgate.net The long alkyl side chains of POMA can co-crystallize with the paraffin waxes in oil, disrupting the formation of a large wax crystal network and thus lowering the temperature at which the oil ceases to flow. acs.org
More recently, the research landscape has broadened to include the use of POMA in more advanced applications. For instance, the hydrophobic nature of the octadecyl side chains has been harnessed to create self-healing hydrogels. ncsu.edursc.org In these materials, the hydrophobic segments of POMA can aggregate to form physical crosslinks within a hydrophilic polymer network. When the material is damaged, these hydrophobic associations can reform, leading to self-healing capabilities. ncsu.edu
Furthermore, POMA and its copolymers are being investigated for their stimuli-responsive behavior. For example, copolymers of OMA with temperature-responsive monomers like N-isopropylacrylamide (NIPAM) can exhibit a lower critical solution temperature (LCST), where the polymer undergoes a phase transition from soluble to insoluble in water as the temperature changes. mdpi.comacs.org This property is of great interest for applications in drug delivery, sensors, and soft robotics. mdpi.com
Scope and Objectives of the Academic Research Outline
This article aims to provide a comprehensive overview of the current state of academic research on this compound and its polymer, poly(this compound). The primary objectives are to:
Detail the chemical and physical properties of the OMA monomer and the various methods for its synthesis.
Explore the different polymerization techniques used to produce POMA and the resulting polymer architectures.
Examine the key physicochemical properties of POMA, including its thermal and mechanical characteristics.
Discuss the emerging applications of OMA and POMA in the development of advanced materials, with a specific focus on self-healing polymers and stimuli-responsive materials.
By focusing on these core areas, this article will provide a thorough and scientifically accurate account of the importance and potential of this compound in modern polymer chemistry.
Chemical Properties and Synthesis of this compound (OMA)
The unique properties of poly(this compound) are intrinsically linked to the chemical nature of the OMA monomer. Understanding its synthesis and fundamental properties is crucial for its effective application in polymer science.
Molecular Structure and Physicochemical Properties of OMA
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H42O2 chemicalbook.comchemsrc.com |
| Molecular Weight | 338.57 g/mol chemicalbook.com |
| Appearance | Clear solution chemicalbook.com |
| Melting Point | 36 °C chemicalbook.com |
| Flash Point | 45 °F chemicalbook.comchemsrc.com |
| Solubility | Soluble in THF, CHCl3, toluene (B28343), and dioxane. Precipitates from hexanes, methanol (B129727), and ethanol. cd-bioparticles.net |
This table is interactive. Users can sort and filter the data.
Synthesis and Purification of OMA Monomer
The most common method for synthesizing this compound is through the esterification of methacrylic acid or the transesterification of methyl methacrylate with octadecanol. iosrjournals.orgresearchgate.net
In a typical esterification reaction, methacrylic acid is reacted with octadecanol in the presence of an acid catalyst, such as sulfuric acid, and a polymerization inhibitor, like hydroquinone (B1673460), to prevent the premature polymerization of the monomer. iosrjournals.org The reaction is typically carried out in a solvent like toluene. iosrjournals.org
Transesterification involves reacting methyl methacrylate with a large excess of octadecanol at elevated temperatures, again in the presence of a catalyst and an inhibitor. researchgate.net The different solubilities of the resulting OMA monomer and the excess octadecanol in a solvent like methanol allow for efficient purification. researchgate.net
Following the reaction, the crude product is purified to remove unreacted starting materials, catalyst, and inhibitor. This is often achieved by washing the product with a solvent in which the impurities are soluble but the OMA monomer is not, such as methanol. iosrjournals.org
Polymerization of this compound and Polymer Architecture
The polymerization of OMA is a key step in harnessing its properties for various applications. The choice of polymerization technique significantly influences the architecture and, consequently, the properties of the resulting poly(this compound).
Polymerization Methods for OMA
Several polymerization methods have been successfully employed to synthesize POMA, each offering distinct advantages in terms of control over the polymer structure.
Free-Radical Polymerization: This is a conventional and straightforward method for polymerizing OMA. iosrjournals.org It is typically initiated by a thermal initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in a solvent like toluene at elevated temperatures. iosrjournals.orgresearchgate.net While effective for producing high molecular weight polymers, this method offers limited control over the molecular weight distribution, often resulting in polymers with a broad polydispersity index (PDI > 2). acs.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (PDI typically between 1.19 and 1.35). acs.org This method involves the use of a RAFT agent, such as 2-cyano-2-propyl-4-cyanobenzodithioate, which reversibly deactivates the growing polymer chains, enabling controlled growth. acs.org
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique used to synthesize well-defined POMA homopolymers and copolymers. acs.org This method provides excellent control over molecular weight and results in low polydispersity. acs.org
Solid-State Photopolymerization: Interestingly, OMA can undergo rapid photopolymerization in its crystalline solid state. rsc.orgrsc.orgresearchgate.net This method exhibits unique kinetics, with the polymerization rate and double bond conversion being significantly higher in the solid state at low temperatures compared to the liquid state at higher temperatures. rsc.orgrsc.org This is attributed to the arrangement of the acrylic double bonds in the crystal lattice, which facilitates rapid propagation. rsc.orgresearchgate.net
Homopolymers and Copolymers of OMA
Both homopolymers of OMA (POMA) and copolymers incorporating OMA with other monomers have been extensively studied.
POMA Homopolymers: POMA is a comb-like polymer with long octadecyl side chains. acs.org The properties of POMA, such as its crystallinity and solubility, are largely determined by the packing of these side chains.
OMA Copolymers: OMA is frequently copolymerized with other monomers to create materials with a wide range of properties. For example:
Copolymers with Methyl Methacrylate (MMA): These copolymers are used as additives in lubricating oils to improve their viscosity index and pour point. iosrjournals.orgresearchgate.net
Copolymers with Acrylic Acid (AA): These amphiphilic copolymers can form various structures in solution, from random coils to collapsed-coil aggregates, depending on the composition. researchgate.netnih.gov
Copolymers for Stimuli-Responsive Materials: OMA has been copolymerized with monomers like 2-(2-methoxyethoxy)ethyl methacrylate to create temperature-responsive materials. mdpi.com
Table 2: Polymerization of this compound
| Polymerization Method | Key Features | Resulting Polymer Characteristics |
| Free-Radical Polymerization | Simple, uses thermal initiators (e.g., AIBN). iosrjournals.org | High molecular weight, broad molecular weight distribution (PDI > 2). acs.org |
| RAFT Polymerization | Controlled, uses a RAFT agent. acs.org | Well-defined molecular weight, narrow molecular weight distribution (PDI ~ 1.2-1.35). acs.org |
| ATRP | Controlled, provides excellent control over polymer architecture. acs.org | Well-defined homopolymers and copolymers with low PDI. acs.org |
| Solid-State Photopolymerization | Rapid polymerization in the crystalline state. rsc.orgrsc.org | High conversion rates, significantly decreased molecular weight distributions. rsc.orgrsc.org |
This table is interactive. Users can sort and filter the data.
Physicochemical Properties of Poly(this compound) (POMA)
The macroscopic properties of POMA are a direct consequence of its unique molecular structure, particularly the long, crystallizable octadecyl side chains.
Thermal Properties of POMA
The thermal behavior of POMA is characterized by the melting and crystallization of its long alkyl side chains.
Melting Point (Tm) and Crystallinity: POMA is a semi-crystalline polymer. The octadecyl side chains can pack into a crystalline structure, typically a hexagonal packing, which results in a distinct melting point. rsc.orgresearchgate.net The melting temperature (Tm) of POMA is around 36 °C. chemicalbook.com The degree of crystallinity can be influenced by the polymer's molecular weight and architecture.
Glass Transition Temperature (Tg): The glass transition temperature (Tg) of POMA is reported to be very low, around -100 °C. chemicalbook.com This low Tg is due to the flexibility of the long alkyl side chains, which act as internal plasticizers.
Differential Scanning Calorimetry (DSC) is a common technique used to study these thermal transitions in POMA.
Mechanical and Rheological Properties of POMA
The mechanical and flow properties of POMA are highly dependent on temperature due to its semi-crystalline nature.
Mechanical Properties: Below its melting point, the crystalline domains in POMA act as physical crosslinks, giving the material a certain degree of stiffness. Above its Tm, the polymer becomes a viscous liquid. The mechanical properties can be tuned by copolymerization. For instance, incorporating POMA into a hydrogel network can significantly enhance its toughness. rsc.org
Rheological Properties: The rheological behavior of POMA solutions and melts is of great importance for its application as a flow improver in crude oil. The viscosity of POMA-containing oils is highly temperature-dependent. acs.org At low temperatures, the interaction of POMA with wax crystals can significantly reduce the viscosity and gelation point of the crude oil. acs.org Reversible Addition-Fragmentation Chain Transfer (RAFT) synthesized POMA, with its controlled molecular weight and narrow distribution, has been shown to be more effective at reducing viscosity compared to POMA synthesized by free-radical polymerization. acs.org
Applications of OMA and POMA in Advanced Materials
The unique properties of OMA and POMA have led to their use in a variety of advanced material applications, moving beyond their traditional role as lubricant additives.
OMA in Self-Healing Polymers
A significant area of research is the incorporation of OMA into self-healing materials, particularly hydrogels. The hydrophobic octadecyl side chains of POMA can form physical crosslinks through hydrophobic aggregation within a hydrophilic polymer network. ncsu.edu
When a hydrogel containing POMA is damaged, the mobile polymer chains at the fracture surface can diffuse and re-establish these hydrophobic interactions, leading to the self-healing of the material. ncsu.edursc.org For example, a galactomannan (B225805) hydrogel grafted with OMA demonstrated the ability to self-heal within minutes at room temperature, with the healing efficiency of the fracture strain reaching 92.7% of the original sample in 10 hours. ncsu.edu The self-assembling nature of the hydrophobic this compound sections is the primary driver for this rapid and efficient self-healing performance. rsc.org
OMA in Stimuli-Responsive Materials
OMA is a valuable component in the design of stimuli-responsive polymers, which can change their properties in response to external stimuli such as temperature or pH.
Temperature-Responsive Polymers: Copolymers of OMA with temperature-sensitive monomers can exhibit a Lower Critical Solution Temperature (LCST). For instance, a copolymer of poly(2-(2-methoxyethoxy) ethyl methacrylate-co-octadecyl methacrylate) is a component of a temperature-responsive cooperative self-assembly system. mdpi.com The hydrophobic octadecyl groups can influence the LCST of the polymer, with hydrophobic end groups generally decreasing the LCST. acs.org
pH-Responsive Polymers: Copolymers of OMA with pH-sensitive monomers like acrylic acid can exhibit pH-responsive behavior. researchgate.net The aggregation behavior of these copolymers in aqueous solution can be controlled by changing the pH. nih.gov
Thermochromic Materials: A novel thermochromic material with reversible alterations in its thermotropic transmittance has been developed using 75–85% octadecyl acrylate (B77674) and 0–7% allyl methacrylate through an emulsion polymerization process. mdpi.com
The ability to tune the responsive behavior of these polymers by adjusting the OMA content opens up possibilities for their use in a wide range of applications, including drug delivery systems, sensors, and smart coatings. mdpi.commdpi.com
Structure
2D Structure
Properties
IUPAC Name |
octadecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZGPNHSPWNGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25639-21-8 | |
| Record name | Poly(octadecyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID6027975 | |
| Record name | Stearyl methacrylate | |
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Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |
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| Record name | Stearyl methacrylate | |
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CAS No. |
32360-05-7 | |
| Record name | Stearyl methacrylate | |
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| Record name | Stearyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |
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| Record name | Octadecyl methacrylate | |
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| Record name | STEARYL METHACRYLATE | |
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Synthetic Methodologies and Polymerization Mechanisms of Octadecyl Methacrylate
Monomer Synthesis and Purification Techniques for Octadecyl Methacrylate (B99206)
The creation of high-purity octadecyl methacrylate monomer is the foundational step for producing well-defined polymers. This section delves into the common synthetic routes and the necessary purification strategies.
Esterification Reactions for this compound Monomer Preparation
The primary method for synthesizing this compound is through esterification or transesterification reactions. iosrjournals.orgresearchgate.net
Direct Esterification: This method involves the reaction of methacrylic acid with octadecanol. tandfonline.comresearchgate.net The reaction is typically catalyzed by a strong acid, such as sulfuric acid. iosrjournals.orgresearchgate.net To prevent the premature polymerization of the monomer during synthesis, an inhibitor like hydroquinone (B1673460) is often added to the reaction mixture. iosrjournals.orgresearchgate.net The reaction is generally carried out at elevated temperatures to drive the reaction towards the product side by removing water, a byproduct of the esterification.
Transesterification: An alternative and commonly employed route is the transesterification of a more volatile methacrylate ester, such as methyl methacrylate (MMA), with octadecanol. iosrjournals.orgresearchgate.net This reaction is also catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. iosrjournals.orggoogle.com The equilibrium of this reversible reaction is shifted towards the formation of this compound by distilling off the lower-boiling alcohol byproduct, methanol (B129727). google.com This method can be advantageous due to the ready availability and lower cost of MMA. In one instance, reacting methyl methacrylate with a large excess of octadecanol at 90°C in the presence of sulfuric acid and hydroquinone resulted in an 80% yield. researchgate.net
| Parameter | Direct Esterification | Transesterification |
| Reactants | Methacrylic Acid, Octadecanol | Methyl Methacrylate, Octadecanol |
| Catalyst | Sulfuric Acid | Sulfuric Acid, p-Toluenesulfonic Acid |
| Inhibitor | Hydroquinone | Hydroquinone |
| Byproduct | Water | Methanol |
| Driving Force | Removal of Water | Removal of Methanol |
Purification Strategies and Challenges for this compound
Achieving high purity of the this compound monomer is essential for successful polymerization and for obtaining polymers with desired properties. The primary challenge in purification is the removal of unreacted starting materials, particularly the long-chain alcohol (octadecanol), and the polymerization inhibitor. iosrjournals.org
A common purification strategy involves precipitation. iosrjournals.org The different solubilities of this compound and octadecanol in certain solvents, like methanol, allow for an effective separation. researchgate.net The synthesized product, containing the monomer and unreacted octadecanol, is poured into an excess volume of methanol. iosrjournals.org The desired monomer, being less soluble, precipitates out while the more soluble impurities remain in the solution. iosrjournals.org The precipitated monomer can then be collected by filtration. iosrjournals.org
Another purification technique involves washing the crude product. For instance, after a transesterification reaction, the excess methyl methacrylate is first removed, often by vacuum stripping. google.com The remaining mixture can then be washed with aqueous solutions, such as aqueous ammonia, followed by water and an alkaline solution to remove acidic catalysts and other impurities. google.com In some cases, the monomer is dissolved in a nonpolar solvent like hexane (B92381) and washed multiple times with an aqueous sodium hydroxide (B78521) solution to remove the inhibitor and any remaining acidic impurities. cmu.edu The organic layer is then dried over a drying agent like magnesium sulfate, and the solvent is evaporated to yield the purified monomer. cmu.edu
The use of bio-based raw materials for producing the precursor chemicals can introduce a wider range of impurities, which may require additional purification steps like distillation to separate components with similar boiling points. acs.org The presence of impurities can negatively impact the subsequent polymerization process. kpi.ua
Radical Polymerization of this compound
Radical polymerization is a widely used technique to synthesize poly(this compound) (PODMA) and its copolymers. This method allows for the creation of high molecular weight polymers with diverse applications.
Conventional Free Radical Polymerization of this compound
Conventional free radical polymerization is a robust and common method for polymerizing this compound. iosrjournals.orgacs.org This process involves the initiation, propagation, and termination of polymer chains through radical intermediates.
Initiator Systems in Free Radical Polymerization (e.g., AIBN)
The choice of initiator is critical in free radical polymerization as it dictates the initiation rate and can influence the final polymer properties. Azo compounds are frequently used as initiators due to their predictable decomposition kinetics.
2,2′-Azobisisobutyronitrile (AIBN) is a widely used thermal initiator for the polymerization of this compound. tandfonline.comiosrjournals.orgacs.org AIBN decomposes upon heating to generate two cyano-2-propyl radicals, which then initiate the polymerization process. nih.gov The concentration of AIBN affects both the rate of polymerization and the molecular weight of the resulting polymer. acs.org An increase in AIBN concentration generally leads to a higher polymerization rate and an increase in the number-average molecular weight. acs.org However, very high initiator concentrations can lead to a decrease in molecular weight due to an increased rate of termination reactions.
The half-life of AIBN is temperature-dependent; for instance, it has a half-life of about 5 hours at 70°C and 1 hour at 85°C. acs.org This characteristic allows for a continuous supply of initiating radicals over several hours at moderate temperatures. acs.org
Solvent Systems and Reaction Conditions
The choice of solvent and reaction conditions plays a significant role in the free radical polymerization of this compound, affecting the solubility of the monomer and polymer, the reaction kinetics, and the properties of the final product.
Solvent Systems: Toluene (B28343) is a commonly used solvent for the free radical polymerization of this compound. tandfonline.comiosrjournals.orgsrce.hr It is a good solvent for both the monomer and the resulting polymer, ensuring a homogeneous reaction mixture. iosrjournals.org Other solvents that have been used include ethyl methyl ketone (EMK) and tetrahydrofuran (B95107) (THF). core.ac.uk The choice of solvent can be influenced by the intended application of the polymer and the solubility characteristics of any comonomers used. core.ac.uk For instance, in copolymerizations with more polar monomers like acrylic acid, the solvent choice becomes critical to maintain a homogeneous system. core.ac.uk
Reaction Conditions: The polymerization is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxygen from inhibiting the radical polymerization process. iosrjournals.org The reaction temperature is chosen based on the decomposition temperature of the initiator. For AIBN-initiated polymerization, temperatures are often in the range of 60-80°C. tandfonline.comacs.orgcore.ac.uk For example, one study carried out the polymerization in toluene at 70°C for 5 hours. iosrjournals.org The reaction time is another important parameter, with longer times generally leading to higher monomer conversion. acs.org
Kinetic Studies of Free Radical Polymerization
The kinetics of free radical polymerization of this compound (OMA) have been investigated under various conditions, revealing insights into the reaction mechanism. Studies have shown that the polymerization of OMA can be initiated by thermal initiators, such as 2,2'-azobisisobutyronitrile (AIBN), and follows first-order kinetics with respect to the monomer concentration. acs.org This indicates that the concentration of propagating radicals remains relatively constant throughout the polymerization process. acs.org
The rate of polymerization is influenced by factors such as temperature and initiator concentration. An increase in temperature generally leads to a higher rate of polymerization. For instance, in one study, the rate of polymerization increased as the temperature was raised from 60°C to 80°C. acs.org Similarly, a higher concentration of the initiator, AIBN, results in an increased polymerization rate. acs.org
The environment in which the polymerization occurs also plays a significant role. For example, the photopolymerization of this compound in the solid state has been shown to exhibit significantly improved polymerization kinetics and higher double bond conversion compared to polymerization in the liquid state at higher temperatures. researchgate.net This is attributed to the arrangement of the acrylic double bonds in the crystalline structure, which facilitates rapid propagation with minimal activation energy. researchgate.net Furthermore, studies on the monolayer polymerization of this compound at the air/water interface have demonstrated that rapid polymerization can be induced by ultraviolet light. ru.nl
In copolymerization systems, such as with styrene (B11656), the reaction kinetics are also influenced by the monomer feed composition. The copolymerization of styrene with this compound in toluene solution using AIBN as an initiator has been studied, and the reactivity ratios were determined, indicating a tendency towards ideal copolymerization. srce.hr
Controlled/Living Radical Polymerization (CRP/LRP) of this compound
Controlled/living radical polymerization (CRP/LRP) techniques offer significant advantages over conventional free radical polymerization by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. Two of the most prominent CRP/LRP methods for this compound are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound.researchgate.nettandfonline.com
RAFT polymerization is a versatile CRP/LRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org This process allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. acs.orgwikipedia.org
Selection and Role of RAFT Agents.researchgate.net
The choice of the RAFT agent is crucial for achieving a controlled polymerization of this compound. The RAFT agent's structure, particularly the R and Z groups, influences the stability of the intermediate radical and the rate of the addition-fragmentation process. sigmaaldrich.com
For the RAFT polymerization of OMA, dithioesters and trithiocarbonates have been successfully employed. acs.orgtandfonline.com For instance, 2-cyano-2-propyl-4-cyanobenzodithioate has been used as a RAFT agent in the polymerization of OMA, leading to polymers with narrow molecular weight distributions (Đ = 1.19–1.35). acs.org Another example is the use of 2-cyano-2-propyl benzodithioate (CPB) in the RAFT-mediated dispersion copolymerization of glycidyl (B131873) methacrylate and this compound. tandfonline.comtandfonline.com
The role of the RAFT agent is to reversibly deactivate the propagating polymer chains, establishing a dynamic equilibrium between active and dormant species. This reversible chain transfer process minimizes termination reactions and allows for the linear growth of polymer chains with conversion, resulting in polymers with predictable molecular weights and narrow polydispersity. acs.orgsigmaaldrich.com
Influence of Reaction Parameters on RAFT Polymerization Kinetics and Molecular Weight Control.researchgate.net
Several reaction parameters significantly impact the kinetics and the degree of molecular weight control in the RAFT polymerization of this compound. These include the concentrations of the monomer, initiator, and RAFT agent, as well as the reaction temperature and time. acs.orgtandfonline.com
Reaction Temperature: Temperature plays a profound role in the kinetics of RAFT polymerization. acs.orgtandfonline.com Increasing the reaction temperature generally increases the rate of polymerization. acs.org For instance, in the RAFT polymerization of OMA, the rate of polymerization (Rp) was observed to increase with a temperature rise from 60 to 80 °C. acs.org However, temperature can also affect the stability of the RAFT agent and the equilibrium of the chain transfer process.
Reaction Time: The polymerization time influences the monomer conversion and the evolution of the molecular weight. In a typical RAFT polymerization of OMA, a significant monomer conversion can be achieved within a few hours, after which the conversion may plateau. acs.org The number-average molecular weight of the polymer generally increases linearly with conversion, which is a hallmark of a controlled polymerization process. acs.org
Interactive Data Table: Influence of Reaction Parameters on RAFT Polymerization of OMA
| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight Control | Reference |
| [Monomer]/[RAFT] Ratio | Can affect rate depending on other parameters | Primary determinant of molecular weight | acs.org |
| [Initiator] Concentration | Increases with higher concentration | Can be compromised at very high concentrations | acs.org |
| [RAFT Agent] Concentration | May decrease rate at very high concentrations | Improves with higher concentration | acs.org |
| Temperature | Increases with higher temperature | Can be affected at very high temperatures | acs.orgtandfonline.com |
Atom Transfer Radical Polymerization (ATRP) of this compound.researchgate.nettandfonline.comtandfonline.com
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP/LRP technique used for the synthesis of well-defined polymers from this compound. acs.orgijeas.org ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst in a lower oxidation state. researchgate.net This process allows for precise control over the molecular weight and results in polymers with low polydispersity. acs.orgkent.ac.uk
Catalyst Systems in ATRP.researchgate.net
The catalyst system is a critical component of ATRP and typically consists of a transition metal salt (e.g., copper(I) halide) and a ligand. cmu.edu The choice of ligand is crucial as it solubilizes the metal salt in the reaction medium and tunes the catalyst's reactivity. kent.ac.ukcmu.edu
For the ATRP of this compound, which is often carried out in nonpolar or less polar solvents, ligands that enhance the solubility of the copper catalyst are essential for achieving good control over the polymerization. kent.ac.uk Conventional ligands like 2,2'-bipyridine (B1663995) can lead to poor catalyst solubility and consequently poor control over the polymerization of long-chain alkyl methacrylates like OMA. kent.ac.uk
To address this, ligands with long alkyl chains have been developed. For instance, N-(n-octyl)-2-pyridylmethanimine has been used in combination with Cu(I)Br to create a more soluble catalyst system, resulting in improved control over the ATRP of octadecyl acrylate (B77674). kent.ac.uk
The development of highly active catalyst systems has allowed for ATRP to be conducted with very low concentrations of the catalyst, which is advantageous for reducing contamination of the final polymer. Techniques like Activators Generated by Electron Transfer (AGET) ATRP have been successfully applied to the polymerization of OMA, demonstrating the versatility of this method. google.com In AGET ATRP, a reducing agent is used to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator, allowing for the use of air-stable Cu(II) complexes as the initial catalyst source. google.com
Furthermore, iron-based catalyst systems have also been explored for the reverse ATRP of stearyl methacrylate, a monomer structurally similar to OMA. nih.govresearchgate.net
Controlled Synthesis of Homopolymers via ATRP
Atom Transfer Radical Polymerization (ATRP) has been successfully utilized for the controlled synthesis of poly(this compound) (POMA) homopolymers. acs.orgijeas.org This technique allows for the preparation of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. acs.org
In a typical ATRP synthesis of POMA, the monomer, this compound, is polymerized using an initiator, such as ethyl 2-bromoisobutyrate (EBiB), and a catalyst system, commonly composed of a copper(I) halide (e.g., CuBr) and a ligand like 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy). cmu.edu The reaction is typically carried out in a solvent like anisole (B1667542) at elevated temperatures. cmu.edu The controlled nature of ATRP allows for the synthesis of POMA with a linear increase in molecular weight with monomer conversion, which is a hallmark of a living polymerization process. acs.org For instance, POMA with a number-average molecular weight (Mn) of up to 439,000 g/mol has been synthesized using ATRP. ijeas.org The polydispersity index (PDI or Mw/Mn) of POMA synthesized by ATRP is typically low, often in the range of 1.1 to 1.4, indicating a uniform polymer chain length. acs.orgacs.org
Detailed research has shown that various factors, including the choice of ligand and reaction conditions, can influence the polymerization process. For example, the use of ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) has also been reported for the ATRP of methacrylates. researchgate.net The ability to produce well-defined POMA homopolymers through ATRP opens up possibilities for creating more complex architectures, such as block and gradient copolymers. acs.org
Table 1: Representative Data for ATRP of this compound
| Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Mn,th ( g/mol ) | Mn,ex ( g/mol ) | Mw/Mn | Ref |
| EBiB | CuBr/dNbpy | Anisole | 90 | 25,000 | 26,700 | 1.18 | cmu.edu |
| - | - | - | - | 58,000-439,000 | - | - | ijeas.org |
Mn,th = Theoretical number-average molecular weight; Mn,ex = Experimental number-average molecular weight
Nitroxide Mediated Polymerization (NMP)
Nitroxide Mediated Polymerization (NMP) stands as a robust reversible-deactivation radical polymerization (RDRP) technique for synthesizing well-defined polymers. acs.orgacs.org This method is noted for its simplicity, often requiring only a unimolecular initiator and the monomer. acs.org However, the application of NMP to methacrylic esters, including this compound, has historically presented challenges. nih.gov
Despite these challenges, strategies have been developed to achieve controlled polymerization of methacrylates using NMP. nih.gov The success of NMP with these monomers is often dependent on the specific nitroxide structure employed. nih.gov For instance, the use of nitroxides like SG1 has shown promise in controlling the polymerization of methacrylic esters. nih.gov NMP offers the advantage of producing polymers without the need for transition metal catalysts, which can be beneficial for applications where metal contamination is a concern. acs.org
While bulk polymerizations using NMP are effective, they can be limited by increases in viscosity. rsc.org Polymerization in an organic solvent is a common approach to overcome this, especially for solid monomers. rsc.org The development of new nitroxide initiators continues to expand the scope of NMP for monomers like this compound, enabling the synthesis of polymers with controlled architectures. rsc.org
Solid-State Polymerization of this compound
The polymerization of this compound in the solid state presents unique characteristics compared to its liquid-state counterpart. rsc.orgresearchgate.net This method often involves initiating polymerization in the crystalline monomer, leading to distinct kinetics and polymer properties. rsc.orgresearchgate.net
Photopolymerization in the Solid State
UV-induced radical-mediated polymerization of this compound in its crystalline solid state has been shown to exhibit surprisingly rapid kinetics. rsc.org Contrary to the expectation that restricted mobility in the solid state would hinder polymerization, crystalline this compound displays high reactivity and significantly improved polymerization rates compared to liquid dimethacrylates. rsc.orgresearchgate.netrsc.org This enhanced reactivity is attributed to the specific arrangement of the monomer molecules within the crystal lattice. rsc.orgresearchgate.net
Crystallization and Molecular Arrangement during Solid-State Polymerization
The key to the rapid solid-state polymerization of this compound lies in its crystallization behavior. rsc.orgresearchgate.net X-ray diffraction (XRD), real-time Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC) analyses have revealed that the monomer crystallizes in a manner that pre-organizes the acrylic double bonds into a structure conducive to rapid propagation with minimal activation energy. rsc.orgresearchgate.netrsc.org The polymerization proceeds without disrupting the hexagonal packing of the crystalline long alkyl chains. rsc.orgresearchgate.netrsc.org This ordered arrangement facilitates the polymerization process, leading to a polymer that retains a high degree of order. rsc.orgresearchgate.net
Kinetics and Conversion in Solid-State Polymerization
The kinetics of solid-state photopolymerization of this compound are notably faster than in the liquid state, leading to a higher double bond conversion. rsc.orgresearchgate.net The molecular weight distribution of the resulting polymer is significantly narrower than what is typically observed in liquid-state polymerization and is interestingly independent of reaction conditions such as photoinitiator concentration, irradiation wavelength, and light intensity. rsc.orgrsc.org This suggests that the polymerization process is primarily governed by the crystalline structure of the monomer. rsc.org
Radiation-Induced Polymerization of this compound
Radiation, such as gamma rays or electron beams, can be used to initiate the polymerization of this compound. tandfonline.comosti.gov This method has been studied in both the solid state and in organized molecular assemblies like monolayers and multilayers. osti.govacs.org
The polymerization of this compound initiated by cobalt-60 (B1206103) γ-rays in the solid state proceeds via a free-radical mechanism. tandfonline.com Electron spin resonance (ESR) studies have confirmed the presence of radical intermediates. tandfonline.com The rate of polymerization tends to increase as the temperature approaches a phase transition in the monomer. tandfonline.com
When organized as a monolayer at a nitrogen-water interface, octadecyl acrylate, a closely related monomer, undergoes polymerization upon irradiation with an electron beam, following first-order kinetics. acs.org The rate of this two-dimensional polymerization is highly dependent on the molecular packing within the monolayer, reaching a maximum at a specific molecular area. acs.org Similarly, multilayers of this compound prepared using the Langmuir-Blodgett technique can be polymerized by electron beam irradiation to form a stable thin polymer film with a regular layered structure. osti.gov The mechanism of γ-ray-initiated postpolymerization in the layered structures of this compound has been described as a two-dimensional process. osti.gov
Dispersion Polymerization of this compound
Dispersion polymerization is a heterogeneous polymerization method utilized for producing polymer particles of controlled size, typically in the micrometer range. In this process, the monomer is soluble in the polymerization medium, but the resulting polymer is not. The reaction begins as a homogeneous solution of monomer, initiator, and a steric stabilizer in a chosen solvent. As polymerization proceeds, the growing polymer chains precipitate from the solution and aggregate to form nuclei. These nuclei are then stabilized by the adsorbed stabilizer, preventing coagulation and allowing for the continued growth of monodisperse polymer particles.
This compound (ODMA), a hydrophobic monomer, is often copolymerized using this technique with other monomers to tailor the properties of the resulting polymer particles. A common comonomer is glycidyl methacrylate (GMA), whose reactive epoxy groups offer potential for further functionalization.
Synthetic Methodologies
The dispersion polymerization of this compound, particularly in copolymerization with glycidyl methacrylate, has been investigated using both conventional free-radical and controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tandfonline.comtandfonline.com The choice of methodology influences the characteristics of the final polymer particles, including molecular weight distribution and particle size uniformity.
A typical dispersion polymerization system for producing poly(glycidyl methacrylate-co-octadecyl methacrylate) (poly(GMA-co-ODMA)) particles involves the following components:
| Component | Example | Function |
| Monomers | This compound (ODMA), Glycidyl Methacrylate (GMA) | Building blocks of the polymer chain |
| Dispersion Medium | Ethanol | Solvent for monomers, initiator, and stabilizer |
| Stabilizer | Polyvinylpyrrolidone (PVP) | Prevents particle aggregation and controls growth |
| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | Initiates the free-radical polymerization |
| Chain Transfer Agent | 2-cyano-2-propyl benzodithioate (CPB) | Controls the polymerization in RAFT processes |
The process is generally carried out in a reaction vessel under an inert atmosphere (e.g., nitrogen) with continuous stirring. tandfonline.com The reaction is initiated by heating the mixture to a specific temperature, which causes the thermal decomposition of the initiator (AIBN) and the generation of free radicals. tandfonline.com
In RAFT-mediated dispersion copolymerization, the process allows for the synthesis of polymers with a more controlled molecular weight and a narrower molecular weight distribution (polydispersity, Đ) compared to conventional free-radical polymerization. tandfonline.com For instance, poly(GMA-co-ODMA) synthesized via RAFT dispersion polymerization can achieve a dispersity value of around 1.58, whereas conventional methods might yield a value of 3.24. tandfonline.com
Polymerization Mechanism
The mechanism of dispersion polymerization begins with the polymerization of the monomers in the continuous phase (e.g., ethanol). As the polymer chains grow, they exceed their solubility limit in the medium and precipitate. These precipitated polymer chains form unstable nuclei. The steric stabilizer, which is soluble in the dispersion medium, adsorbs onto the surface of these nuclei. This adsorbed layer provides a protective barrier that prevents the particles from coalescing, a process known as steric stabilization.
Once stabilized, these primary particles continue to grow by capturing oligomeric radicals and monomer from the continuous phase. The final size and morphology of the polymer particles are determined by a complex interplay of factors including the concentrations of monomer, initiator, and stabilizer, as well as reaction temperature and time. researchgate.net
Research Findings
Extensive research has been conducted to understand how various reaction parameters affect the synthesis of poly(GMA-co-ODMA) particles via dispersion polymerization.
Effect of Monomer Ratio: The molar ratio of the comonomers, GMA and ODMA, significantly impacts particle stability and size. tandfonline.com Increasing the content of the hydrophobic monomer, ODMA, can lead to particle instabilities. tandfonline.comtandfonline.com Conversely, increasing the proportion of the more hydrophilic comonomer, GMA, has been found to decrease the final particle size. tandfonline.comtandfonline.com This is because the polarity of the copolymer influences its interaction with the alcoholic dispersion medium.
Effect of Reaction Temperature: The polymerization temperature plays a crucial role in determining the final particle size. Studies have shown that as the reaction temperature is increased from 50 °C to 70 °C, the weight-average particle diameter (Dw) of the resulting poly(GMA-co-ODMA) particles increases significantly. tandfonline.com For example, in a RAFT dispersion copolymerization, increasing the temperature from 50 °C to 70 °C resulted in an increase in particle size from 2.94 µm to 12.38 µm. tandfonline.com This is attributed to a shorter nucleation period at higher temperatures and increased solvency of the continuous phase, which affects the critical chain length for precipitation. tandfonline.com
Table 1: Effect of Temperature on Poly(GMA-co-ODMA) Particle Size in RAFT Dispersion Polymerization Conditions: 12 wt% PVP, 1 wt% RAFT agent, 1 wt% AIBN, 24 h polymerization time. tandfonline.com
| Temperature (°C) | Weight-Average Diameter (Dw) (µm) | Coefficient of Variation (CV) (%) |
|---|---|---|
| 50 | 2.94 | 6.73 |
| 60 | 5.12 | 7.25 |
Effect of Polymerization Time: The size of the polymer particles grows as the polymerization reaction progresses. In a RAFT dispersion copolymerization of GMA and ODMA, the particle size was observed to increase from 3.07 µm at 6 hours to 12.38 µm after 24 hours of reaction time. tandfonline.com This indicates a steady growth phase following the initial nucleation stage.
Table 2: Effect of Polymerization Time on Poly(GMA-co-ODMA) Particle Size Conditions: 70 °C, 12 wt% PVP, 1 wt% RAFT agent, 1 wt% AIBN. tandfonline.com
| Polymerization Time (h) | Weight-Average Diameter (Dw) (µm) |
|---|---|
| 6 | 3.07 |
| 8 | 5.86 |
| 12 | 8.24 |
| 16 | 10.15 |
| 20 | 11.72 |
Effect of Stabilizer Concentration: The concentration of the steric stabilizer is a critical factor in controlling particle size and preventing coagulation. The stability and morphology of the poly(GMA-co-ODMA) particles are dependent on the concentration of the PVP stabilizer. tandfonline.com
Copolymerization Strategies and Architectures Involving Octadecyl Methacrylate
Statistical/Random Copolymerization of Octadecyl Methacrylate (B99206)
Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a random distribution of monomer units along the polymer chain. This approach is widely used to modify the properties of poly(octadecyl methacrylate) (POMA) by introducing comonomers with different functionalities.
The copolymerization of this compound (OMA) with methyl methacrylate (MMA) has been explored for applications such as lubricant additives. researchgate.net Free radical polymerization is a common method for synthesizing these copolymers. For instance, copolymers with varying molar ratios of OMA to MMA (e.g., 30:70, 50:50, and 70:30) have been synthesized using 2,2′-azobisisobutyronitrile (AIBN) as an initiator in a toluene (B28343) solvent at 70°C. researchgate.net The resulting copolymers, characterized by techniques like FTIR, ¹H-NMR, and gel permeation chromatography (GPC), have shown potential as viscosity index improvers and pour point depressants for lubricating oils. researchgate.net
Atom transfer radical polymerization (ATRP) has also been employed to create random copolymers of MMA and octadecyl acrylate (B77674) (ODA), a structurally similar monomer to OMA. researchgate.net These well-defined copolymers have been effective as stabilizers in the non-aqueous dispersion polymerization of MMA. researchgate.net
| Monomer Feed Ratio (ODMA:MMA) | Polymerization Method | Key Findings |
| 30:70, 50:50, 70:30 | Free Radical Polymerization | Effective as viscosity index improvers and pour point depressants. researchgate.net |
| Varied | Atom Transfer Radical Polymerization (for ODA) | Acted as stabilizers for non-aqueous dispersion polymerization of MMA. researchgate.net |
Copolymers of this compound (ODMA) and butyl methacrylate (BMA) have been synthesized via free radical copolymerization to investigate their influence on the performance of lube oil. ijcce.ac.ir The study focused on how the comonomer feed ratio and molecular weight affect the rheological properties and viscosity index of the oil. ijcce.ac.ir It was found that increasing the percentage of BMA in the copolymer structure led to an increase in the molecular weight of the copolymers. ijcce.ac.ir This is attributed to the higher reactivity of BMA compared to ODMA. ijcce.ac.ir A copolymer with a 50:50 feed ratio of ODMA to BMA (ODMA50-BMA50) exhibited the maximum observed viscosity index of 139.1. ijcce.ac.ir
| Copolymer Composition | Key Finding |
| ODMA50-BMA50 | Achieved a maximum viscosity index of 139.1 in lube oil. ijcce.ac.ir |
The copolymerization of this compound (OMA) with glycidyl (B131873) methacrylate (GMA) introduces reactive epoxy groups into the polymer structure. Uniform poly(glycidyl methacrylate-co-octadecyl methacrylate) (poly(GMA-co-OMA)) particles have been synthesized through dispersion copolymerization. researchgate.net The stability and size of these copolymeric particles are influenced by reaction parameters such as temperature and the molar ratio of GMA to OMA. researchgate.net For instance, increasing the reaction temperature from 50 to 70 °C resulted in an increase in final particle size and stability, with sizes ranging from 2.4 µm to 10 µm. tandfonline.com Particle stability was observed to decrease with an increase in the hydrophobic OMA content, while particle sizes decreased with an increase in GMA content. researchgate.nettandfonline.com
Reversible addition-fragmentation chain transfer (RAFT) mediated dispersion copolymerization has also been utilized to prepare poly(GMA-co-OMA) particles. tandfonline.com The characteristics of the resulting particles, including their size, stability, and morphology, are dependent on the concentrations of the RAFT agent and stabilizer, as well as the monomer ratio. tandfonline.com
In a different approach, free radical copolymerization of glycidyl methacrylate (GMA) and octadecyl acrylate (ODA) was conducted in a toluene solution at 70°C with AIBN as the initiator. tandfonline.comtandfonline.comiau.ir The reactivity ratios, calculated using methods like Fineman–Ross, indicated a higher reactivity for the GMA monomer. tandfonline.comiau.irresearchgate.netepa.gov
| Polymerization Technique | Key Findings |
| Dispersion Copolymerization | Particle size and stability are dependent on temperature and monomer ratio. researchgate.nettandfonline.com |
| RAFT Dispersion Copolymerization | Particle characteristics are influenced by RAFT agent, stabilizer, and monomer concentrations. tandfonline.com |
| Free Radical Copolymerization (GMA and ODA) | GMA monomer exhibits higher reactivity than ODA. tandfonline.comtandfonline.comiau.irresearchgate.netepa.gov |
Amphiphilic copolymers of this compound (ODMA) and acrylic acid (AA) have been synthesized with a statistical distribution of the monomers. researchgate.netresearchgate.net These copolymers, with varying molar ratios of ODMA to AA (from 83:17 to 22:78), exhibit properties ranging from ionomeric to that of hydrophobically modified polyelectrolytes. researchgate.netresearchgate.net For example, a copolymer with 83 mol% ODMA and 17 mol% AA behaves as an ionomer. researchgate.net The synthesis of these copolymers can be achieved through micellar copolymerization of acrylic acid and n-octadecyl acrylate (a similar long-chain acrylate) in an aqueous solution, which can lead to the formation of shape-memory hydrogels. acs.org The incorporation of acrylic acid has been noted as a strategy for creating smart gels with chemomechanical and shape memory properties. acs.org
| ODMA:AA Molar Ratio | Observed Behavior |
| 83:17 | Ionomeric behavior with collapsed-coil structures in solution. researchgate.net |
| 22:78 | Random-coil structures in solution. researchgate.net |
Block copolymers of n-octadecyl methacrylate (OMA) and 2-hydroxyethyl methacrylate (HEMA) have been synthesized via free radical polymerization. researchgate.netresearchgate.net These poly(OMA-co-HEMA) copolymers have been utilized as stabilizers in the non-aqueous dispersion polymerization of polycaprolactone (B3415563) (PCL) microspheres. researchgate.netresearchgate.net The synthesis of these copolymers has been well-established and they are recognized as efficient stabilizers for creating stable and spherical PCL microspheres. researchgate.net
The copolymerization of this compound (OMA) with other acrylates allows for the fine-tuning of polymer properties. For instance, random copolymers of OMA and tert-butyl methacrylate (tBMA) have been synthesized via atom transfer radical polymerization (ATRP). acs.org This method allows for the creation of well-defined copolymers with controlled molecular weight and composition. acs.org The resulting poly(tBMA-r-OMA) can be further modified by deprotecting the tert-butyl group to yield more polar methacrylic acid moieties. acs.orgacs.org
Gradient copolymers of tert-butyl acrylate (tBA) and OMA have also been prepared through simultaneous copolymerization. acs.orgacs.orguq.edu.au This technique results in a gradual change in the monomer composition along the polymer chain. Additionally, block copolymers containing poly(this compound) (pOMA) and poly(tert-butyl acrylate) (ptBA) segments have been synthesized, which can self-assemble into ordered structures in thin films. acs.orgnih.gov
Furthermore, random copolymers of 4-vinylpyridine (B31050) and n-octadecyl acrylate or n-octadecyl methacrylate have been synthesized using metal-free ATRP, highlighting the versatility of controlled radical polymerization techniques for these monomers. oaji.net
| Comonomer | Polymerization Method | Resulting Copolymer Architecture | Key Features |
| tert-Butyl Methacrylate | ATRP | Random | Well-defined, can be converted to polar copolymers. acs.orgacs.org |
| tert-Butyl Acrylate | Simultaneous Copolymerization | Gradient | Gradual change in monomer composition. acs.orgacs.orguq.edu.au |
| tert-Butyl Acrylate | ATRP | Block | Self-assembles into ordered structures. acs.orgnih.gov |
| 4-Vinylpyridine/n-Octadecyl Acrylate | Metal-free ATRP | Random | Combines hydrophilic and hydrophobic properties. oaji.net |
Block Copolymerization of this compound
Block copolymers containing poly(this compound) (PODMA) segments are of significant interest for applications such as stabilizers in dispersions and as thermoplastic elastomers. acs.orgacs.org The synthesis of well-defined block copolymers has been successfully achieved using controlled radical polymerization techniques. acs.org
The synthesis of AB diblock copolymers involving ODMA has been demonstrated through techniques like Atom Transfer Radical Polymerization (ATRP). For instance, diblock copolymers of poly(tert-butyl methacrylate)-block-poly(this compound) (ptBMA-b-pOMA) and poly(tert-butyl acrylate)-block-poly(this compound) (ptBA-b-pOMA) have been synthesized. acs.org These copolymers exhibit uniform phase-separated structures in ultrathin films. acs.org The synthesis often involves the use of a macroinitiator, from which the second block is grown. acs.org
Table 1: Examples of ODMA-based AB Diblock Copolymers
| Copolymer | Mn ( g/mol ) | Mw/Mn | Synthesis Technique |
|---|---|---|---|
| ptBMA-b-pOMA | 52,000 | 1.12 | ATRP |
| ptBA-b-pOMA | 28,750 | 1.20 | ATRP |
Data sourced from Macromolecules. acs.org
ABA triblock copolymers, where A is a glassy polymer block and B is a soft, rubbery block, can function as thermoplastic elastomers. ODMA-containing triblock copolymers have been synthesized with this architecture. Examples include poly(this compound)-block-poly(tert-butyl acrylate)-block-poly(this compound) (pOMA-b-ptBA-b-pOMA) and poly(this compound)-block-poly(n-butyl acrylate)-block-poly(this compound). acs.org A notable example is a shape memory polymer based on an ABA triblock copolymer with polystyrene end blocks and a random copolymer midblock of poly(methylacrylate-random-octadecylacrylate). acs.org The self-assembly of these triblock copolymers creates a physically cross-linked network. acs.org
Table 2: Examples of ODMA-based ABA Triblock Copolymers
| Copolymer | Mn ( g/mol ) | Mw/Mn | Synthesis Technique |
|---|---|---|---|
| pOMA-b-ptBA-b-pOMA | 75,900 | 1.14 | ATRP |
| poly(this compound)-block-poly(n-butyl acrylate)-block-poly(this compound) | 74,400 | 1.16 | ATRP |
Data sourced from Macromolecules. acs.org
Controlled radical polymerization (CRP) methods are instrumental in synthesizing well-defined block copolymers of ODMA with controlled molecular weights and narrow molecular weight distributions. acs.org Two of the most prominent CRP techniques employed are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgresearchgate.net
ATRP, in particular, has been extensively used for the polymerization of octadecyl (meth)acrylates to create random, block, and gradient copolymers. acs.orgacs.org This technique allows for the preparation of various well-defined polyacrylate-polymethacrylate block copolymers through methods like halogen-exchange. acs.org RAFT polymerization has also been successfully applied to synthesize poly(this compound) with controlled molecular weight and a narrow molecular weight distribution, which is advantageous over conventional free radical polymerization. acs.org The RAFT process is versatile and can be used with a wide array of monomers under various reaction conditions. researchgate.net
Gradient Copolymerization of this compound
Gradient copolymers represent a unique class of polymers where the monomer composition gradually changes along the polymer chain. uq.edu.au This gradual transition in composition can lead to properties that are distinct from those of block or random copolymers. uq.edu.au Gradient copolymers of this compound have been synthesized, for example, by the simultaneous copolymerization of tert-butyl acrylate and this compound. acs.orgacs.org This approach allows for the creation of materials with a smooth transition from a more polar to a nonpolar character along the polymer backbone.
Table 3: Example of ODMA-based Gradient Copolymer
| Copolymer | Mn ( g/mol ) | Mw/Mn | Synthesis Technique |
|---|---|---|---|
| p(tBA-co-OMA) | 21,790 | 1.25 | ATRP |
Graft Copolymerization Involving this compound
Graft copolymers are branched polymers where the side chains are structurally distinct from the main chain. The "grafting-through" method, which involves the copolymerization of a macromonomer with another monomer, is a common strategy for synthesizing graft copolymers. acs.org For instance, amphiphilic graft copolymers have been created by the RAFT copolymerization of a poly(2-ethyl-2-oxazoline)methacrylate macromonomer with hydrophobic methacrylates like n-butyl methacrylate and n-lauryl methacrylate. acs.org While this specific example does not use this compound as the hydrophobic comonomer, the principle can be extended to include it, creating graft copolymers with long, crystallizable side chains.
Influence of Comonomer Ratios on Copolymer Properties
The ratio of comonomers in this compound copolymers has a profound impact on their final properties. For instance, in copolymers of ODMA with methyl methacrylate (MMA) and butyl methacrylate (BMA), increasing the percentage of MMA and BMA leads to an increase in the molecular weight of the copolymer and enhances its efficiency as a viscosity index improver in lubricating oils. ijcce.ac.ir
In a study on crosslinked copolymers of glycidyl methacrylate (GMA) and octadecyl acrylate (ODA), the comonomer ratio was found to significantly affect the thermal and swelling properties. tandfonline.com An increase in the GMA content led to higher glass transition temperatures (Tg) but lower melting temperatures (Tm) of the octadecyl groups. tandfonline.com Furthermore, the swelling ratio in nonpolar solvents decreased with a higher GMA content, while it increased in polar solvents. tandfonline.com Similarly, for copolymers of ODMA and acrylic acid, the composition plays a crucial role in controlling the solution structures, with an optimal ratio of 83 mol% ODMA to 17 mol% acrylic acid promoting the formation of aggregated structures in a nonpolar solvent. core.ac.uk
Table 4: Effect of Comonomer Ratio on Properties of Crosslinked Glycidyl Methacrylate-co-Octadecyl Acrylate Copolymers
| Sample | GMA in feed (mol%) | ODA in feed (mol%) | Tg (°C) | Tm (°C) |
|---|---|---|---|---|
| C1 | 0 | 100 | -35 | 55 |
| C2 | 20 | 80 | -25 | 52 |
| C6 | 100 | 0 | -4 | 48 |
Data adapted from Designed Monomers and Polymers. tandfonline.com
Advanced Materials Science and Engineering Applications of Poly Octadecyl Methacrylate and Its Copolymers
Responsive Materials and Smart Coatings
The unique molecular architecture of poly(octadecyl methacrylate) allows for the creation of materials that can respond to external stimuli, particularly temperature. This has led to the development of innovative "smart" coatings and materials with tunable properties. azom.commedium.com
Thermally Responsive Polymer Brushes
Polymer brushes, which are composed of polymer chains tethered to a surface, exhibit remarkable changes in their physical and chemical properties in response to environmental triggers. medium.com When fabricated from PODMA, these brushes show distinct thermoresponsive behavior. azom.commedium.com The long octadecyl side chains of PODMA can crystallize and melt, leading to significant conformational changes in the polymer brush structure. azom.comresearchgate.net
Researchers have utilized techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) to create dense layers of PODMA brushes on various substrates. azom.comepfl.ch These brushes can switch between a collapsed, solid-like state at lower temperatures and a swollen, liquid-like state at elevated temperatures. azom.comutwente.nl This transition is driven by the melting of the crystalline domains formed by the octadecyl side chains. azom.comresearchgate.netresearchgate.net This reversible, temperature-controlled change in the polymer brushes' conformation opens up possibilities for creating smart surfaces with switchable properties. medium.com
Temperature-Driven Swelling and Wetting Behavior
The thermally induced phase transitions in PODMA polymer brushes directly influence their swelling and wetting characteristics. azom.comutwente.nl Studies have revealed a multi-regime thermal response. azom.com Below the melting temperature of the side chains, the brushes are in a collapsed state and exhibit limited swelling. azom.com As the temperature approaches and surpasses the melting point, the brushes undergo significant swelling. azom.comresearchgate.net
This change in swelling behavior has a profound impact on the wetting properties of the surface. For instance, the contact angle of a liquid, such as n-alkanes, on a PODMA brush surface can be dramatically altered by temperature changes. azom.comutwente.nl At temperatures below the melting point, the surface can be relatively non-wetting. utwente.nl However, as the side chains melt and the brush swells, the surface can transition to a near-complete wetting state. azom.com This temperature-driven switchable wettability is a key feature for applications in microfluidics, self-cleaning surfaces, and controlled drug delivery. medium.comutwente.nl
A study on the wetting behavior of hexadecane (B31444) on PODMA brushes identified a two-stage transition. utwente.nl Initially, a moderate temperature increase led to brush swelling while maintaining a finite contact angle. utwente.nl A further increase in temperature resulted in the spreading of the oil across the swollen brush layer. utwente.nl This behavior is linked to the initial melting of the bulk polymer followed by a subsequent melting of the more ordered surface layer. utwente.nlutwente.nl
Rheological Modifiers and Flow Improvers
One of the most significant industrial applications of poly(this compound) and its copolymers is as rheological modifiers, particularly in the petroleum industry. ijcce.ac.iriosrjournals.org These polymers are highly effective at improving the flow properties of waxy crude oils and lubricating oils at low temperatures. iosrjournals.orgacs.orgacs.org
Application in Waxy Crude Oil and Lubricating Oils
Waxy crude oils contain high molecular weight paraffins that can precipitate and crystallize at low temperatures, leading to a significant increase in viscosity and potentially blocking pipelines. acs.orgtandfonline.com PODMA-based additives, often referred to as pour point depressants (PPDs) or flow improvers, are used to mitigate these issues. acs.orgacs.orgtandfonline.com When added to crude oil, even at low concentrations, PODMA can significantly reduce the pour point and the apparent viscosity of the oil at low temperatures. acs.orgacs.org For example, the addition of 2000 ppm of PODMA has been shown to decrease the apparent viscosity of a crude oil from 379.71 mPa·s to 70.67 mPa·s at 0°C. acs.orgacs.org
In lubricating oils, PODMA and its copolymers act as viscosity index improvers. ijcce.ac.iriosrjournals.orgresearchgate.net They help to maintain a more stable viscosity over a wide range of operating temperatures. ijcce.ac.iruc.edu This is crucial for ensuring proper lubrication and engine performance under varying conditions. uc.eduippi.ac.ir
Mechanisms of Wax Precipitation Inhibition and Viscosity Modification
The effectiveness of PODMA as a wax inhibitor stems from its ability to interact with the paraffin (B1166041) wax crystals as they form. acs.org The long alkyl side chains of the polymer are structurally similar to the paraffin molecules in the crude oil. acs.org This allows the polymer to co-crystallize with the wax, a mechanism often referred to as incorporation-perturbation. researchgate.net
By incorporating into the growing wax crystal lattice, the bulky polymer backbone disrupts the formation of large, interlocking wax crystal networks. acs.org This steric hindrance prevents the crystals from agglomerating into a rigid structure that can impede flow. acs.org Instead, smaller, more dispersed wax crystals are formed, which have a much lower impact on the oil's viscosity. tandfonline.comresearchgate.net
The interaction between PODMA and wax crystals can be observed through morphological studies, which show that the polymer modifies the size and shape of the wax crystals, leading to improved rheological properties of the crude oil. researchgate.net
Influence of Molecular Weight and Architecture on Rheological Performance
The performance of PODMA as a rheological modifier is significantly influenced by its molecular weight, molecular weight distribution, and architecture. ijcce.ac.iracs.orgippi.ac.ir
Molecular Weight and Distribution: Research has shown that polymers with a narrow molecular weight distribution, often synthesized via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), are more effective. acs.orgacs.org Polymers with a broad molecular weight distribution may not co-crystallize as effectively with the wax molecules. acs.org The number-average molecular weight (Mn) of the polymer also plays a role, with studies indicating that an increase in molecular weight can enhance the efficiency as a viscosity index improver in lubricating oils. ijcce.ac.ir
Architecture: The architecture of the polymer, such as linear versus branched or star-shaped, also impacts its performance. uc.edu Copolymers of octadecyl methacrylate (B99206) with other monomers, such as methyl methacrylate or butyl methacrylate, have been synthesized to fine-tune the properties of the additive. ijcce.ac.iriosrjournals.org The composition of these copolymers can be adjusted to optimize their performance in specific types of oil. ijcce.ac.ir For instance, increasing the percentage of methyl methacrylate or butyl methacrylate in copolymers with this compound has been shown to improve the viscosity index of lubricating oils. ijcce.ac.ir Furthermore, mildly crosslinked poly(styrene-octadecyl acrylate) has demonstrated enhanced performance in improving the cold flowability of waxy crude oil compared to its linear counterpart. tandfonline.com
Self-Assembly and Nanostructured Materials
Poly(this compound) (PODMA) and its copolymers are known for their ability to self-assemble into a variety of nanostructured materials. This behavior is primarily driven by the presence of the long, hydrophobic octadecyl side chains, which can organize into ordered structures.
Formation of Micelles and Vesicles
Amphiphilic random copolymers containing this compound can form various nanostructures in solution. For instance, copolymers of this compound (ODMA) and acrylic acid can create collapsed-coil or aggregated structures in organic solvents like tetrahydrofuran (B95107), depending on the comonomer composition. researchgate.net In aqueous environments, amphiphilic random copolymers of ODMA and a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) can self-assemble into micelles. mdpi.com These micelles typically have a core formed by the hydrophobic ODMA segments and a shell of hydrophilic PEGMA segments. mdpi.comjst.go.jp The size and morphology of these self-assembled structures are influenced by the composition of the copolymer. acs.org For example, random copolymers with 25–50 mol% of octadecyl acrylate (B77674) (ODA) can form small unimer micelles with a radius of 4.8–8.8 nm in water. mdpi.com
The introduction of crystalline side chains, such as the octadecyl groups in PODMA, is a key strategy for producing well-defined nanostructured materials. jst.go.jp The hydration of thin films of certain random copolyacrylates carrying both PEG and octadecyl groups can lead to the formation of polymer vesicles in water. jst.go.jp Copolymers of ODMA and acrylic acid have also been shown to form micelles that can solubilize other hydrophobic molecules in water-acetone mixtures. researchgate.net
The self-assembly behavior is not limited to micelles. Depending on the copolymer architecture and solvent, other structures like vesicles and tubular micelles can also be formed. researchgate.net For example, amphiphilic random copolymers can form a variety of nanostructures, including double core polymers and micelles, multicompartment micelles, necklace micelles, flower micelles, and vesicles in water. jst.go.jp
Self-Assembled Structures in Bulk and on Surfaces
In the solid state, PODMA and its copolymers can form highly ordered, self-assembled structures. Random copolymers of octadecyl acrylate and poly(ethylene glycol) with 50–80 mol % octadecyl units can form lamellar structures with a hydrophilic PEG layer and a hydrophobic, crystalline octadecyl layer. acs.org This microphase separation is driven by the crystallization of the octadecyl groups and results in domain spacing of approximately 5-6 nm. jst.go.jpacs.org
The structure of these self-assembled films can be influenced by the copolymer composition and annealing conditions. For instance, random copolymers of octadecyl acrylamide (B121943) and hydroxyethyl (B10761427) acrylamide can form "side-chain-mixed" lamellar structures where the different side chains are oriented perpendicularly to the polymer main chain. researchgate.net Under different annealing temperatures, these can transform into "side-chain-segregated" lamellar structures. researchgate.net
On surfaces, such as at the air-water interface, polymers like poly(this compound) can form organized monolayers, which can be transferred to solid substrates as Langmuir-Blodgett films. acs.org The orientation of the polymer chains in these films can be controlled. acs.org Triblock copolymers of poly(n-octadecyl methacrylate)-b-poly(tert-butyl acrylate)-b-poly(n-octadecyl methacrylate) have also been investigated for their self-assembly in bulk and on surfaces, with their phase state being analyzed using techniques like small-angle X-ray scattering and atomic force microscopy. nih.gov
Phase Transitions and Crystallization of Side Chains
A key characteristic of poly(this compound) is the ability of its long alkyl side chains to crystallize. scientific.netresearchgate.net This side-chain crystallization is a reversible phase transition that significantly impacts the material's properties. scientific.netresearchgate.net The melting temperature (Tm) for the side-chain melting of atactic PODMA has been observed at approximately 311 ± 5 K (around 38°C). scientific.netresearchgate.net At this temperature, there is an abrupt increase in the mean free volume hole size, indicating the transition from a more ordered, crystalline state to a more liquid-like state. scientific.net
The crystallization process involves the organization of the octadecyl side chains into a layered structure. scientific.netresearchgate.net This behavior is observed in atactic poly(n-alkyl methacrylates) when the alkyl group has 12 or more carbon atoms. researchgate.net The study of these phase transitions can be performed using various techniques, including positron annihilation lifetime spectroscopy (PALS), calorimetry, and dielectric spectroscopy. scientific.netresearchgate.netaps.org Dielectric spectroscopy studies have shown that upon crystallization, the dielectric spectrum shifts to lower frequencies and broadens, with a significant increase in pair correlations as the transition from the melt state is approached, indicating pretransitional ordering. aps.org Furthermore, pressure can influence the morphology by increasing the crystal thickness. aps.orgresearchgate.net
The table below summarizes the key phase transition temperature for PODMA.
| Property | Value | Source |
| Side-Chain Melting Temperature (Tm) | ~311 K (38 °C) | scientific.netresearchgate.net |
Biomedical Applications of Poly(this compound)-Based Hydrogels and Materials (Excluding Dosage/Administration)
Hydrogels, with their three-dimensional network structure and high water content, are highly attractive materials for a range of biomedical applications due to their resemblance to living tissues. elspub.comnih.govmdpi.com Poly(this compound) and its copolymers are utilized in the development of advanced hydrogels and other biomaterials with tailored properties.
Hemocompatibility of Modified Materials
A critical requirement for materials that come into contact with blood is hemocompatibility, meaning they should not induce adverse reactions such as blood clotting or immune responses. ipfdd.de Modifying materials with octadecyl chains has been shown to be an effective strategy to improve their hemocompatibility. nih.govresearchgate.net
The table below summarizes the effects of octadecyl chain immobilization on the hemocompatibility of pHEMA.
| Property | Effect of Octadecyl Chain Immobilization | Source |
| Coagulation Activation | Substantially Reduced | nih.govresearchgate.net |
| Complement Activation | Substantially Reduced | nih.govresearchgate.net |
| Platelet Adhesion | Similar to unmodified pHEMA, lower than polytetrafluoroethylene | nih.gov |
| Surface Hydrophobicity | Increased | nih.govresearchgate.net |
| Material Stiffness | Increased | nih.govresearchgate.net |
Dual Network Hydrogels for Enhanced Mechanical Properties
Traditional hydrogels often suffer from poor mechanical properties, which can limit their applications. researchgate.net Dual network (DN) hydrogels have emerged as a solution to this problem, exhibiting significantly improved toughness and mechanical strength. researchgate.netmdpi.com DN hydrogels typically consist of two interpenetrating polymer networks with contrasting properties. mdpi.com
Poly(this compound) has been incorporated into dual network hydrogels to enhance their mechanical performance. For example, a sodium alginate/poly(acrylamide-acrylate-octadecyl methacrylate) Fe³⁺ hydrogel has been developed. mdpi.com In this system, the reversible hydrophobic associations from the this compound contribute to high tensile properties, while the ionic coordination with Fe³⁺ provides a high tensile modulus and strength. mdpi.com This synergistic effect results in a hydrogel with a tensile strength of 3.31 MPa, a tensile modulus of 0.65 MPa, and a toughness of 27.8 MJ/m³. mdpi.com
Another approach involves creating a dual-crosslinked hydrogel using sodium dodecyl sulfate-stearyl methacrylate (a C18 methacrylate) micelles as physical crosslinkers and acrylamide as the monomer. researchgate.net These hydrogels demonstrate excellent stretchability, strength, and resilience, with a tensile strength of over 130 KPa and an elongation at break of more than 710%. researchgate.net The hydrophobic interactions also impart self-healing properties to the hydrogel. researchgate.net
The table below presents the mechanical properties of a dual network hydrogel incorporating this compound.
| Mechanical Property | Value | Source |
| Tensile Strength | 3.31 MPa | mdpi.com |
| Tensile Modulus | 0.65 MPa | mdpi.com |
| Toughness | 27.8 MJ/m³ | mdpi.com |
Stimuli-Responsive Systems for Biological Applications
Poly(this compound) (PODMA) and its copolymers are integral to the development of stimuli-responsive systems for various biological applications, primarily due to the hydrophobic nature of the long octadecyl side chains combined with the polymer backbone's responsiveness to external triggers. These systems can undergo conformational changes in response to stimuli such as temperature and pH, making them suitable for applications like controlled drug delivery.
One notable example involves the creation of temperature-responsive cooperative self-assembly systems. These systems can be formulated using copolymers of this compound, such as poly(2-(2-methoxyethoxy) ethyl methacrylate-co-octadecyl methacrylate) (P(MEO2MA-co-ODA)). In an aqueous solution, these copolymers can self-assemble into spherical micelles. A study demonstrated that a copolymer of this nature, specifically P(MEO2MA94-co-ODA6), exhibits a lower critical solution temperature (LCST) of approximately 17.9 °C. mdpi.com Below this temperature, the polymer is hydrophilic and stable. However, when the temperature rises above the LCST, the polymer chains become hydrophobic, leading to the disruption of the micellar structure. This phase transformation can be harnessed to trigger the release of encapsulated molecules, a principle that has been demonstrated with the release of insecticides and shows significant potential for the controlled release of therapeutic agents in biological systems. mdpi.com
Furthermore, copolymers incorporating octadecyl acrylate, a structurally similar monomer, have been used to modify liposomes, creating dual-responsive drug delivery vehicles. Liposomes modified with poly(N-isopropylacrylamide-co-methacrylic acid-co-octadecyl acrylate) (P(NIPAM-co-MAA-co-ODA)) exhibit both temperature and pH sensitivity. The octadecyl acrylate component enhances the hydrophobic nature of the system, contributing to the stability of the liposomes. The methacrylic acid (MAA) moieties provide pH-responsiveness, triggering the release of the encapsulated drug in acidic environments, which is characteristic of tumor microenvironments or intracellular compartments. The N-isopropylacrylamide (NIPAM) component imparts thermosensitivity. A study showed that the highest release of a model drug, berberine (B55584) hydrochloride, was achieved at the phase transition temperature of 38 °C and a pH of 6.7, demonstrating the synergistic effect of dual stimuli in achieving targeted drug release. nih.gov
These examples highlight the versatility of incorporating octadecyl (meth)acrylate into polymer structures to design sophisticated stimuli-responsive systems for biological applications. The ability to tune the response to specific physiological or external triggers opens up avenues for the development of advanced drug delivery platforms and other smart biomaterials.
Materials for Tissue Engineering (excluding cell culture harvesting)
Poly(this compound) (PODMA) and its copolymers are also being explored as components in the fabrication of advanced materials for tissue engineering, with a focus on creating scaffolds that support tissue regeneration. The long hydrophobic octadecyl chains can influence the mechanical properties and surface characteristics of these materials, which are crucial for cell interaction and tissue growth.
Hydrogels are another class of materials where this compound and similar long-chain alkyl methacrylates find application in tissue engineering. Self-healing hydrogels, which can repair themselves after damage, are of particular interest for creating robust and long-lasting tissue scaffolds. The mechanism behind the self-healing property in some of these hydrogels is based on the dissociation and recombination of micelles formed by the hydrophobic interactions of the long alkyl chains. Hydrogels prepared through the micellar copolymerization of a hydrophobic monomer like this compound and a hydrophilic monomer such as acrylamide have demonstrated the ability to self-heal. elspub.com This property is attributed to the dynamic nature of the hydrophobic associations within the hydrogel network. Such materials have the potential to be used in creating resilient scaffolds for various tissues, including cartilage. nih.gov
Furthermore, copolymers based on stearyl methacrylate (a similar C18 methacrylate) and vinylpyrrolidone have been developed into biocompatible networks with shape memory and self-healing properties. acs.org These materials have shown low cytotoxicity and their mechanical properties can be tuned by varying the monomer ratios, making them adaptable for different tissue engineering applications. acs.org The inherent properties of poly(this compound) and its copolymers, particularly their hydrophobicity and ability to form dynamic physical crosslinks, make them valuable components in the design of next-generation scaffolds for tissue regeneration, distinct from their use in cell sheet engineering for harvesting purposes.
Chromatographic Stationary Phases
Poly(this compound) (PODMA) has emerged as a significant material in the field of chromatography, particularly for the preparation of stationary phases. Its application in monolithic silica (B1680970) capillary columns and reversed-phase liquid chromatography has demonstrated notable advantages over traditional stationary phases.
Monolithic Silica Capillary Columns
Monolithic silica capillary columns feature a continuous, porous silica structure, which offers lower back pressure and high efficiency. The performance of these columns can be significantly enhanced by coating the silica monolith with a layer of poly(this compound). This is typically achieved through the radical polymerization of this compound (ODMA) on the silica surface. acs.orgup.pt
The process involves preparing a monolithic silica backbone, often through a sol-gel method, followed by surface modification. The polymerization of ODMA creates a polymeric layer that acts as the stationary phase. Studies have shown that by carefully controlling the polymerization conditions, it is possible to create highly retentive and efficient monolithic columns. up.pt The resulting ODM-coated columns have been successfully used for the separation of a variety of compounds, including alkylbenzenes, polycyclic aromatic hydrocarbons (PAHs), and parabens. researchgate.netrsc.org
A key advantage of using a PODMA coating is the ability to achieve a higher phase ratio, which directly impacts the retention of analytes. The thickness and density of the polymer layer can be controlled to a certain extent by the polymerization conditions, allowing for the tuning of the column's chromatographic properties. acs.orgup.pt
Reversed-Phase Liquid Chromatography Applications
In reversed-phase liquid chromatography (RPLC), the stationary phase is nonpolar, and the mobile phase is polar. PODMA-modified monolithic columns are well-suited for RPLC applications. The long octadecyl chains of the polymer provide a highly nonpolar surface, leading to strong retention of nonpolar analytes.
Research has demonstrated that ODM-coated columns can offer different selectivity compared to conventional octadecylsilyl (ODS) columns. elspub.com For instance, compounds with aromatic character, rigid and planar structures, and lower length-to-breadth ratios tend to show a greater preference for the ODM stationary phase. elspub.com Additionally, compounds with acidic character exhibit higher retention on ODM columns due to the presence of ester groups in the polymer structure. elspub.com
This unique selectivity allows for the separation of compounds that are difficult to resolve on traditional ODS columns. For example, ODM columns have successfully separated isomers of tocopherols (B72186) (beta- and gamma-tocopherol) and certain PAHs and steroids that could not be separated under the same conditions on ODS columns. elspub.com This makes PODMA-based stationary phases a valuable alternative for challenging RPLC separations.
Enhancement of Phase Ratio and Retention Factor
One of the primary benefits of using poly(this compound) as a stationary phase is the significant enhancement of the phase ratio and, consequently, the retention factor (k). The phase ratio is the ratio of the volume of the stationary phase to the volume of the mobile phase in the column. A higher phase ratio generally leads to increased retention.
Studies have shown that ODM-modified monolithic columns provide a substantially higher retention factor compared to their ODS-modified counterparts. When using a methanol-water mobile phase, the retention factor on ODM columns can be 60% to 80% higher than on ODS columns with similar silica backbones. acs.orgup.pt In an acetonitrile-water mobile phase, the enhancement is still significant, ranging from 15% to 30%. acs.orgup.pt
This increased retention is attributed to the thicker and more densely packed layer of octadecyl groups in the PODMA stationary phase. This allows for stronger dispersive interactions with the analytes. mdpi.com By adjusting the fabrication conditions, such as the hydrothermal treatment of the silica monolith and the polymerization of ODMA, it is possible to achieve even higher retention factors, with reported k values for pentylbenzene (B43098) reaching up to 4.89 in a methanol (B129727)/water mixture. acs.orgup.pt This ability to enhance retention is particularly beneficial for the analysis of weakly retained compounds.
| Mobile Phase Composition | Retention Factor (k) Enhancement on ODM Columns | Reference |
|---|---|---|
| Methanol-Water | 60% - 80% higher | acs.orgup.pt |
| Acetonitrile-Water | 15% - 30% higher | acs.orgup.pt |
Nanocomposites and Hybrid Materials
Poly(this compound) (PODMA) is a versatile polymer for the creation of nanocomposites and hybrid materials due to its unique properties. The long, hydrophobic octadecyl side chains provide compatibility with nonpolar matrices, while the methacrylate backbone can be copolymerized with other monomers to introduce a range of functionalities.
One area of application for PODMA-based nanocomposites is in the petroleum industry. These nanocomposites can act as viscosity depressants for crude oil. nih.gov The amphiphilic nature that can be imparted to PODMA through copolymerization makes these materials effective at modifying the crystal structure of wax in crude oil, thereby improving its flow properties at low temperatures. nih.gov
A common approach to creating PODMA-based hybrid materials involves a multi-layer core-shell structure. For example, silica nanoparticles can serve as the core. A shell of a coupling agent, such as 3-methacryloxypropyl trimethoxysilane (B1233946) (MPS), can be formed on the silica surface through a hydrolysis-condensation reaction. Subsequently, this compound (ODMA) monomers can be copolymerized on the surface of these core-shell nanoparticles. This results in a PODMA/MPS/SiO2 multi-layer nanocomposite. nih.gov Such materials have been shown to exhibit thermostable hydrophobicity, with water contact angles exceeding 130°. nih.gov This property makes them suitable for applications such as hydrophobic coatings.
The synthesis of uniform poly(glycidyl methacrylate-co-octadecyl methacrylate) (poly(GMA-co-OMA)) particles via dispersion copolymerization is another example of creating functional hybrid materials. sigmaaldrich.cn The incorporation of the hydrophobic OMA is crucial for achieving colloidal stability and synthesizing uniform microparticles. sigmaaldrich.cn The glycidyl (B131873) methacrylate component introduces reactive epoxy groups, which can be further modified for various applications, including the development of coatings and adhesives.
The table below summarizes the composition and properties of a PODMA-based multi-layer nanocomposite.
| Component | Function | Resulting Property | Reference |
|---|---|---|---|
| SiO2 Nanoparticles | Core material | Thermostable hydrophobic coating, Viscosity depressant for crude oil | nih.gov |
| 3-methacryloxypropyl trimethoxysilane (MPS) | Coupling agent shell | ||
| Poly(this compound) (PODMA) | Outer polymer layer |
Structure Property Relationships and Advanced Characterization Techniques
Influence of Molecular Architecture on Bulk and Surface Properties
The presence and arrangement of these long alkyl side chains are critical for applications such as pour point depressants in lubricating oils. researchgate.net The long alkyl chains can co-crystallize with the paraffin (B1166041) waxes present in crude oil, interfering with the formation of large wax crystal networks and thus improving the flowability of the oil at low temperatures. acs.org The effectiveness of this interaction is dependent on the length of the alkyl chain, with longer chains generally providing better dispersion and co-crystallization properties. acs.org The side-chain crystallinity can be observed through techniques like polarized optical microscopy, which reveals birefringent patterns indicative of crystalline structures. researchgate.net
The molecular weight (MW) and polydispersity index (PDI) of poly(octadecyl methacrylate) are fundamental parameters that govern its bulk properties, such as viscosity. An increase in the molecular weight of PODMA generally leads to an increase in the viscosity of its solutions. ijcce.ac.ir For example, when used as a viscosity index improver in lubricating oils, higher molecular weight PODMA enhances the viscosity index of the oil. ijcce.ac.irresearchgate.net Conversely, a reduction in the polymer's molecular weight results in a decrease in the viscosity index of oil-polymer solutions. ijcce.ac.ir
The polydispersity index (PDI), which describes the distribution of molecular weights in a polymer sample, is also a critical factor. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can produce PODMA with narrow molecular weight distributions (PDI values typically between 1.19 and 1.35), in contrast to conventional radical polymerization which results in broader distributions (PDI > 2). acs.orgacs.org Polymers with a narrow PDI often exhibit more predictable and uniform properties. The molecular weight of PODMA can be controlled by adjusting reaction parameters such as monomer, initiator, and RAFT agent concentrations, as well as reaction temperature. acs.org Studies have shown that increasing the monomer concentration can lead to an increase in both the rate of polymerization and the number-average molecular weight (Mn) of the resulting PODMA. acs.org
| Sample | Mn (g/mol) | Viscosity Index |
|---|---|---|
| ODMA40 | 40200 | 139.1 |
| ODMA37 | 37100 | 134 |
| ODMA35 | 35100 | 132 |
| ODMA32 | 29700 | 128.1 |
Copolymerization of octadecyl methacrylate (B99206) with other monomers is a versatile strategy to tailor the properties of the resulting polymer. The composition of the copolymer and the sequence distribution of the monomer units along the polymer chain have a significant impact on the final properties. acs.orgacs.org For instance, copolymerizing stearyl methacrylate (a common term for this compound) with oleyl methacrylate allows for the creation of copolymers with both crystalline and amorphous segments. acs.org The ratio of these monomers can be varied to control the degree of crystallinity and, consequently, the material's interaction with other substances, such as triacylglycerols in fats. acs.org
The architecture of the copolymer, whether it is a block or statistical (random) copolymer, also plays a crucial role. acs.org Block copolymers, with long sequences of each monomer, can lead to microphase separation and the formation of distinct domains. acs.org In contrast, statistical copolymers have a more random arrangement of monomer units. acs.org For example, block copolymers of stearyl methacrylate and oleyl methacrylate have been shown to stabilize the α-phase of tristearin, while statistical copolymers can stabilize the β'-polymorph. acs.org The composition of copolymers of this compound with monomers like methyl methacrylate and butyl methacrylate can also influence the molecular weight and, consequently, the viscosity index when used as lubricant additives. ijcce.ac.ir Similarly, copolymerizing this compound with acrylic acid creates amphiphilic polymers with properties that depend on the molar ratio of the hydrophobic (ODMA) and hydrophilic (acrylic acid) units. researchgate.net
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for elucidating the chemical structure of this compound and its polymers. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the synthesis and determine the composition of these materials.
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound and its polymers, FTIR spectra provide clear evidence of the key chemical bonds. acs.orgiosrjournals.org The successful polymerization of ODMA can be confirmed by the disappearance of the C=C stretching vibration band of the monomer, typically seen around 1640 cm⁻¹. iosrjournals.org
Key characteristic absorption peaks for poly(this compound) include:
C-H stretching: Strong absorption peaks in the range of 3100-2850 cm⁻¹ are associated with the aliphatic C-H stretching vibrations of the long alkyl side-chains. ijcce.ac.ir
C=O stretching: A sharp and intense peak around 1719-1726 cm⁻¹ corresponds to the stretching vibration of the ester carbonyl group (C=O). ijcce.ac.iriosrjournals.org
C-O stretching: Characteristic absorption peaks for the C-O stretching vibrations of the ester group appear at approximately 1239 cm⁻¹ and 1147 cm⁻¹. ijcce.ac.ir
C-H bending: Bending vibrations of the CH₂ and CH₃ groups are observed at around 1462 cm⁻¹ and 1380 cm⁻¹, respectively. ijcce.ac.ir
These spectral features provide a fingerprint for the chemical structure of PODMA and can be used to monitor the progress of polymerization and to characterize copolymers containing this compound. tandfonline.comijcce.ac.ir
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), provides detailed information about the structure and composition of this compound and its polymers. acs.orgiosrjournals.org The ¹H-NMR spectrum of PODMA shows distinct signals corresponding to the different types of protons in the molecule. ijcce.ac.ir
Typical chemical shifts (in ppm) observed in the ¹H-NMR spectrum of poly(this compound) are:
Alkyl chain protons: A broad singlet centered at approximately 1.26 ppm is attributed to the protons of the repeating methylene (B1212753) units (-(CH₂)n-) in the long octadecyl side chain. iosrjournals.org A triplet at around 0.87 ppm corresponds to the terminal methyl group (-CH₃) of the octadecyl chain. acs.org
-OCH₂- protons: A broad singlet at about 4.4 ppm is due to the protons of the -OCH₂- group of the ester. iosrjournals.org
Backbone protons: The protons of the polymer backbone and the methyl group attached to the backbone also give characteristic signals. ijcce.ac.ir
Sum-Frequency Generation (SFG) Spectroscopy for Surface Analysis
Sum-frequency generation (SFG) vibrational spectroscopy is a powerful, non-linear optical technique for probing the molecular structure of surfaces and interfaces. nih.govresearchgate.net This surface-specific method provides vibrational spectra of molecules at interfaces, offering insights into chemical composition, molecular orientation, and conformation. researchgate.netnih.gov SFG has been successfully applied to study a range of adsorbate-substrate interfaces, from sub-monolayer coverages to atmospheric gas pressures, without the need for high-vacuum conditions. researchgate.netresearchgate.net
In a typical SFG experiment, two input laser beams—a fixed-frequency visible beam and a tunable-frequency infrared beam—are overlapped at a surface. nih.gov A signal is generated at the sum of the two input frequencies, and this signal is enhanced when the infrared beam is in resonance with a vibrational mode of the surface molecules. nih.gov For a vibrational mode to be SFG-active, it must be both infrared (IR) and Raman active. nih.gov
SFG has been utilized to investigate the surface structures of various polymers, including those with long alkyl side chains like poly(this compound) (PODMA). nih.gov For instance, studies on poly(n-alkyl methacrylate) surfaces, including PODMA, have used SFG to deduce the quantitative orientation changes of the surface-dominating methyl groups when in contact with water. nih.gov Research has shown that the surfaces of these polymers, both in air and in water, are primarily dominated by the methyl end groups of the side chains. nih.gov By analyzing the SFG spectra, researchers can gain qualitative information from the positions of vibrational bands, which serve as vibrational fingerprints, and can also determine the orientation of the molecules at the interface. researchgate.net The technique has been instrumental in understanding the surface restructuring of polymers in different environments. For example, SFG was used to compare the chemical structures of poly(ethyl methacrylate) (PEMA) and poly(ethyl acrylate) (PEA) in air, water, and a non-polar solvent, revealing that while both polymer surfaces in air are dominated by their ester side groups, they exhibit significantly different restructuring behaviors in water. researchgate.net
Morphological and Structural Analysis
The morphology and structural characteristics of polymers derived from this compound are crucial for understanding their physical properties and performance in various applications. A suite of advanced analytical techniques is employed to probe these features, from the crystalline arrangement of polymer chains to the surface topography and particle size in solution.
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. drawellanalytical.comforcetechnology.com In polymer science, XRD provides critical information on the arrangement of polymer chains, allowing for the quantification of crystallinity and the identification of crystal structures. drawellanalytical.com Crystalline polymers produce sharp, well-defined diffraction peaks at specific angles, which correspond to reflections from the planes of the crystal lattice. drawellanalytical.com In contrast, amorphous materials yield broad, diffuse halos.
For polymers containing long alkyl side chains, such as poly(this compound) (POMA), XRD is used to detect the crystalline nature arising from the packing of these side chains. Studies have employed XRD to analyze the crystal structure and stacking mode of molecular chains in such polymers. researchgate.net For example, the XRD pattern of a comb-like polymer, poly(polyethylene glycol octadecyl ether methacrylate), revealed a hexagonal crystal system. osti.gov In research focused on POMA synthesized for specific applications, XRD analysis was conducted to obtain diffractograms, often over a 2θ range of 1° to 60°. acs.org The presence of crystalline peaks in the XRD patterns of copolymers containing this compound confirms their significant crystalline nature. researchgate.net
Electron Scanning Microscopy (ESM) for Polymer Morphology
Electron Scanning Microscopy (ESM), more commonly known as Scanning Electron Microscopy (SEM), is a vital tool for examining the morphology of polymer surfaces at high resolution. researchgate.net This technique provides detailed images of the surface topography and structure of materials. In the context of polymers, SEM is used to visualize the morphology of polymer blends, microspheres, and other structures. anton-paar.comresearchgate.net For instance, SEM has been used to examine the morphology of polymeric microspheres prepared from methyl methacrylate, revealing details about their size and surface features. researchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. nist.gov It can be used to characterize both conducting and insulating materials, providing detailed topographical images. nist.gov AFM is particularly useful for studying the surface morphology and phase separation in polymer blends. anton-paar.comnist.gov
In tapping mode AFM, the cantilever oscillates near its resonance frequency and briefly contacts the surface during each cycle. nist.gov Changes in the oscillation amplitude and phase due to tip-sample interactions are used to generate height and phase images, respectively. nist.gov Phase imaging is especially sensitive to variations in material properties such as stiffness and adhesion, making it an excellent tool for visualizing phase-separated domains in polymer blends. nist.gov For example, AFM has been used to study phase separation in blends of poly(methyl methacrylate) (PMMA) and poly(dodecyl methacrylate) (PDDMA), where adhesion force mapping could distinguish between the different polymer-rich areas. up.pt Variable-temperature AFM has also been employed to observe thermal transitions in phase-separated triblock copolymers containing partially crystalline poly(this compound) segments. bohrium.com
Dynamic Light Scattering (DLS) for Self-Assembly and Particle Size
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. horiba.com It works by measuring the random fluctuations in the intensity of light scattered from the particles, which are undergoing Brownian motion. horiba.comijcce.ac.ir The DLS technique is particularly well-suited for submicron particles and can measure sizes even below a nanometer. horiba.com The size determined by DLS is the hydrodynamic diameter, which is the diameter of a sphere that has the same translational diffusion speed as the particle being measured. ijcce.ac.ir
DLS is frequently used to study the self-assembly of amphiphilic copolymers in aqueous media and to characterize the size of the resulting nanoparticles. researchgate.net For instance, DLS has been used to analyze the aggregation behavior of hydrophobically associating water-soluble polymers like poly(acrylic acid-co-octadecyl methacrylate). researchgate.net In studies involving the synthesis of diblock copolymer nanoparticles via polymerization-induced self-assembly (PISA), DLS is a key technique for determining the intensity-average hydrodynamic diameter and polydispersity of the nanoparticles formed. acs.org For example, DLS measurements on self-assembled aggregates of poly[ethylene oxide]-block-(poly[this compound]-random-poly[docosyl methacrylate]) were used to determine their size and polydispersity in aqueous dispersions. kent.ac.uk
| Copolymer System | Measured Parameter | Value | Reference |
| P(AA-co-OMA)/BSA | Particle Size | Varies with P(AA-co-OMA) content | researchgate.net |
| PSMA-PBzMA | Hydrodynamic Diameter (Dh) | 24–459 nm | acs.org |
| PEO-b-[PODMA-co-PDSMA] | Aggregate Size & Polydispersity | Varies with composition | kent.ac.uk |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates analytes based on their size or hydrodynamic volume in solution. wikipedia.orgoecd.org It is the most widely used technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. wikipedia.orglcms.cz In SEC, a polymer solution is passed through a column packed with porous gel beads. bitesizebio.com Larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time. bitesizebio.com
This technique is essential for characterizing polymers like poly(this compound) (POMA). acs.orgacs.org By using a calibration curve generated from polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of an unknown polymer sample can be determined. wikipedia.orgoecd.org SEC has been used to confirm that the number-average molecular weight of POMA synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization increases linearly with conversion, yielding polymers with narrow molecular weight distributions (Đ typically between 1.19 and 1.35). acs.orgacs.org In contrast, POMA synthesized by conventional radical polymerization exhibits a much broader MWD (Đ > 2). acs.orgacs.org The molecular weight and its distribution are critical parameters, as they can significantly influence the polymer's properties and effectiveness in applications. acs.org
| Polymer | Synthesis Method | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| POMA | RAFT | Increases with conversion | 1.19–1.35 | acs.orgacs.org |
| POMA | Conventional Radical | 37,800 | > 2 | acs.org |
| Poly(C18E2MMA) | Free Radical | 27,993 | 3.85 (calculated from Mw/Mn) | osti.gov |
Thermal Analysis Techniques
Thermal analysis is crucial for understanding the temperature-dependent behavior of poly(this compound) (PODMA), particularly its phase transitions and stability.
Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of PODMA, specifically the melting and crystallization of its long alkyl side chains. The DSC thermogram of poly(this compound) typically shows an endothermic peak corresponding to the melting of the crystalline side chains. acs.org
The melting temperature (T) of the side chains is a key parameter. For instance, DSC analysis of a PODMA homopolymer revealed a melting endotherm in the range of 40–48 °C. acs.org It has been noted that the melting point of PODMA remains relatively constant, regardless of the molecular weight or the percentage conversion during polymerization. acs.org In one study, DSC thermograms of copolymers based on this compound showed an endothermic peak between 48–55 °C, which was attributed to the melting of the octadecyl groups. tandfonline.com Another analysis of cross-linked interpenetrating polymer networks (c-IPNs) containing poly(octadecyl acrylate) showed melting (T) and recrystallization (T*crys) peaks at 51–52 °C and 39–41 °C, respectively. itu.edu.tr
The degree of crystallinity, which can be influenced by copolymerization or blending, also affects the thermal properties. For example, in copolymers of glycidyl (B131873) methacrylate and octadecyl acrylate (B77674), the melting points shifted to lower temperatures as the proportion of glycidyl methacrylate increased, indicating a reduction in the crystallinity of the octadecyl side chains. tandfonline.com Similarly, the degree of crystallinity in c-IPNs containing isobutylene (B52900) rubber decreased from 24% to 14% as the rubber content increased, which was determined via DSC analysis. itu.edu.tr
The data below, gathered from various studies, illustrates the typical thermal transition temperatures observed for polymers containing this compound.
| Polymer System | Transition | Temperature (°C) | Source |
| Poly(this compound) (POMA) | Melting (T) | 40 - 48 | acs.org |
| Glycidyl methacrylate-co-octadecyl acrylate | Melting (T) | 48 - 55 | tandfonline.com |
| Isobutylene rubber/Poly(octadecyl acrylate) c-IPN | Melting (T) | 51 - 52 | itu.edu.tr |
| Isobutylene rubber/Poly(octadecyl acrylate) c-IPN | Recrystallization (Tcrys) | 39 - 41 | itu.edu.tr |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of polymers containing this compound. The TGA curve provides information on the temperature at which the material begins to lose mass due to degradation.
For copolymers of poly(acrylic acid-co-octadecyl methacrylate), TGA can reveal changes in thermal stability upon interaction with other molecules, such as proteins. nih.gov For example, the temperature of the fastest weight loss for a P(AA-co-OMA)-BSA complex was found to be 314 °C, slightly higher than that of pure BSA at 308 °C, indicating an interaction that enhances thermal stability. nih.gov
The degradation mechanism of poly(alkyl methacrylates) generally involves random scission of the main polymer chain, with the primary pyrolysis products being the corresponding methacrylate monomers. polychemistry.com Studies on various poly(alkyl methacrylates) show that thermal degradation occurs in the temperature range of 200–400 °C. polychemistry.com For instance, a homopolymer of octadecyl acrylate showed a thermal degradation exothermic peak at 230 °C. tandfonline.com In contrast, copolymers containing octadecyl acrylate did not show this peak, suggesting that copolymerization can alter the degradation pathway and potentially enhance stability. tandfonline.com In another study, the thermal stability temperature (defined as the temperature of 5% mass loss) of certain composite materials containing this compound was found to be 241 °C, indicating good stability for specific applications. researchgate.net
The following table summarizes key thermal degradation data for polymers incorporating this compound or similar long-chain acrylates.
| Polymer System | Key Observation | Temperature (°C) | Source |
| P(AA-co-OMA)-BSA Complex | Fastest Weight Loss | 314 | nih.gov |
| Octadecyl Acrylate Homopolymer | Degradation Exotherm | 230 | tandfonline.com |
| Poly(alkyl methacrylates) | General Degradation Range | 200 - 400 | polychemistry.com |
| Composite with this compound | 5% Mass Loss | 241 | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Rheological Characterization
Rheology, the study of the flow and deformation of matter, is critical for understanding the behavior of this compound polymers in solution and in the melt, which is essential for applications such as lubricant additives and flow improvers. ijcce.ac.irresearchgate.net
Viscosity measurements are fundamental to characterizing the performance of poly(this compound) as a viscosity index improver in lubricating oils and as a flow improver for waxy crude oils. ijcce.ac.irfigshare.com The apparent viscosity of crude oil, for instance, is measured at various temperatures under a constant shear rate to assess the effectiveness of a POMA additive. acs.org The addition of POMA can significantly decrease the apparent viscosity of crude oil at low temperatures; one study reported a reduction from 379.71 mPa·s to 70.67 mPa·s at 0 °C with a 2000 ppm concentration of the polymer. acs.orgacs.org
The molecular weight of the polymer is a crucial factor, with the viscosity index of oil-polymer solutions generally increasing with higher polymer molecular weight. ijcce.ac.ir The monomer itself, this compound, has a reported viscosity of 11 cP at 25°C. alfa-chemistry.com
The gelation point, the temperature at which a fluid begins to solidify or "gel," is another critical parameter, particularly in the context of waxy crude oil transportation. acs.org The addition of POMA synthesized via RAFT polymerization has been shown to lower the gelation point of crude oil from 12.3 °C to as low as 8.2 °C at a 2000 ppm concentration. acs.org This effect is attributed to the polymer chains interfering with the interlocking of wax crystals that cause the oil to gel. acs.org
The table below presents findings on viscosity and gelation point modification by POMA.
| System | Parameter | Condition | Value | Source |
| This compound Monomer | Viscosity | 25 °C | 11 cP | alfa-chemistry.com |
| Waxy Crude Oil + POMA (2000 ppm) | Apparent Viscosity | 0 °C, 50 s⁻¹ shear rate | 70.67 mPa·s | acs.orgacs.org |
| Untreated Waxy Crude Oil | Apparent Viscosity | 0 °C, 50 s⁻¹ shear rate | 379.71 mPa·s | acs.orgacs.org |
| Untreated Waxy Crude Oil | Gelation Point | - | 12.3 °C | acs.org |
| Waxy Crude Oil + POMA (2000 ppm) | Gelation Point | - | 8.2 °C | acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The viscoelastic properties of materials containing this compound describe their combined viscous and elastic behavior when undergoing deformation. researchgate.net These properties are influenced by the structure of the polymer, such as the aggregation of wax crystals in crude oil or the cross-linking in hydrogels. acs.orgnih.gov In waxy crude oil, the force of attraction between wax crystals creates a network structure, leading to viscoelastic behavior. The addition of POMA disrupts this network, altering these properties. acs.org
In the context of biomaterials, rheological analysis of hydrogels containing oligomers of dopamine (B1211576) methacrylate (ODMA) showed that the resulting hydrogel was mechanically stable at body temperature. nih.gov The intercalation of ODMA introduced additional physical cross-linking, making the hydrogel tough and resilient. nih.gov
The mechanical response of polymers, which encompasses their behavior under applied forces, is crucial for structural applications. google.comresearchgate.net While specific studies on the detailed mechanical response (e.g., stress-strain curves, modulus) of pure poly(this compound) are not extensively detailed in the provided context, the rheological behavior provides insight into its mechanical characteristics. For example, oil-polymer solutions containing ODMA copolymers exhibit pseudo-plastic (shear-thinning) behavior, where viscosity decreases with increasing shear rate, while the base oil itself behaves as a Newtonian fluid. ijcce.ac.ir This behavior is a direct consequence of the alignment of polymer chains under shear. The study of the mechanical response of polymers is a broad field, often involving techniques that measure properties under varying rates and temperatures to predict performance in dynamic applications. nih.govepj-conferences.org
Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Analysis
Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique used to probe the sub-nanometer size local free volumes, or "holes," within a polymer matrix. scientific.netnih.gov This method is particularly sensitive to changes in the free volume that occur during phase transitions. researchgate.net
In studies of atactic poly(n-octadecyl methacrylate)s (PODMA), PALS has been used to monitor the temperature dependence of these free volume holes. scientific.netresearchgate.net The technique relies on the fact that positronium (Ps), a bound state of an electron and a positron, preferentially localizes in these open spaces. nih.gov The lifetime of the ortho-positronium (o-Ps) component is directly related to the size of the free volume hole it occupies.
PALS studies on PODMA have revealed an abrupt and significant increase in the mean hole volume at the melting temperature (T*) of the side chains. scientific.netresearchgate.net Specifically, at a temperature of approximately 311 ± 5 K, the mean hole volume was observed to increase from about 0.15 nm³ to 0.2 nm³. scientific.netresearchgate.net This change signifies the transition from a more densely packed, crystalline state of the side chains to a more open, liquid-like amorphous state. Upon cooling, the reverse effect is observed at slightly lower temperatures, corresponding to the crystallization of the side chains. scientific.netresearchgate.net This powerful technique provides direct evidence of the structural changes at the nanoscale that accompany the macroscopic thermal transitions observed by DSC.
| Polymer | Transition Temperature (T) | Mean Hole Volume (Below T) | Mean Hole Volume (Above T*) | Source |
| Poly(n-octadecyl methacrylate) (PODMA) | 311 ± 5 K | ~0.15 nm³ | ~0.2 nm³ | scientific.netresearchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Theoretical and Computational Modeling of Poly Octadecyl Methacrylate Systems
Molecular Dynamics Simulations for Polymer Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the behavior of polymers like PODMA at an atomic and molecular level. By simulating the interactions and movements of individual atoms and molecules over time, MD can reveal detailed information about the polymer's structure, dynamics, and response to various conditions.
For instance, MD simulations have been employed to investigate the aggregation behavior of wax molecules in crude oil, where polymers like poly(octadecyl methacrylate-co-vinyl acetate) act as flow modifiers. dntb.gov.ua These simulations can elucidate the micromechanisms of how such polymers inhibit wax aggregation, a critical aspect in the petroleum industry. dntb.gov.ua The simulations can also study the influence of factors like temperature and shear force on the aggregation process. dntb.gov.ua
In a broader context, MD simulations are used to understand the degradation mechanisms of similar methacrylate-based polymers like polymethyl methacrylate (B99206) (PMMA). nih.gov By simulating the effects of temperature and moisture, researchers can analyze changes in mechanical properties and structural integrity, which is vital for applications where long-term durability is essential. nih.gov While not directly on PODMA, these studies on PMMA provide a methodological framework that can be applied to understand the behavior of PODMA under similar environmental stresses. nih.gov The insights gained from MD simulations, such as the energetics of polymer chain interactions and the impact of environmental factors, are invaluable for designing more robust and effective polymer systems. nih.govjuniperpublishers.comacs.org
Modeling of Phase Transitions and Crystallization
The modeling of phase transitions and crystallization in poly(this compound) is essential for understanding its temperature-responsive behavior. The long octadecyl side chains of PODMA can crystallize, leading to significant changes in the material's properties.
Calorimetry and scattering techniques are experimental methods used to study the side-chain crystallization of PODMA homopolymers and block copolymers. researchgate.net These studies provide a basis for developing models that describe the transition from an amorphous to a crystalline state. researchgate.net The models consider the preordered state in the melt, nucleation, and the different stages of crystal growth. researchgate.net A key aspect of these models is understanding the influence of the immobile polymer main chains on the crystallization of the flexible alkyl side chains. researchgate.net
Real-time studies of crystallization and melting, induced by changes in temperature and pressure, have been conducted using dielectric spectroscopy. researchgate.net These experiments reveal that the crystallization kinetics can differ depending on whether they are induced by temperature jumps or pressure jumps. researchgate.net This "paradoxical" behavior, where mobility can increase with pressure under certain conditions, provides critical data for refining crystallization models. researchgate.net The relationship between undercooling and overpressure has been quantified, showing that a 1 K undercooling corresponds to an overpressure of approximately 20 MPa. researchgate.net
The melting point of PODMA is a key parameter in these models. Differential scanning calorimetry (DSC) has shown a melting endothermic peak in the range of 40–48 °C. acs.org Interestingly, the melting point remains relatively constant regardless of the polymer's molecular weight or the percentage of conversion during polymerization. acs.org Another study reported a melting transition temperature of 37.7 °C. nsf.gov The heat of fusion associated with this transition is also a critical parameter, with one study reporting a value of 45 J/g. researchgate.net
The table below summarizes some of the key thermal properties of PODMA that are used in and validated by these models.
| Property | Value | Heating Rate (°C/min) | Reference |
| Melting Transition Temperature | 37.7 °C | 2 and 20 | nsf.gov |
| Latent Heat Storage Capacity | 62 J/g | 2 and 20 | nsf.gov |
| Thermal Conductivity | 0.218 W/mK | Not Specified | nsf.gov |
| Decomposition Temperature | 230 °C | Not Specified | nsf.govresearchgate.net |
These models and experimental data are crucial for applications where the phase transition of PODMA is utilized, such as in smart materials and thermal energy storage systems. nsf.gov
Prediction of Thermophysical Properties
The prediction of thermophysical properties of polymers like poly(this compound) is a significant area of computational polymer science. These predictive methods allow for the estimation of material properties without the need for extensive experimental synthesis and characterization.
Group contribution methods have been a traditional approach for predicting polymer properties. However, newer methodologies have been developed that are more accurate and reliable, especially for novel polymers. pageplace.de These methods often rely on topological variables and the summation of additive contributions from atoms and bonds rather than larger chemical groups. pageplace.de This approach overcomes the limitation of missing group contributions for new or complex polymer structures. pageplace.de
These advanced methods can predict a wide range of thermophysical properties, including thermodynamic properties and heat capacity. pageplace.de The calculations can often be performed with a hand calculator, but for efficiency and to reduce human error, they are typically automated in interactive computer programs. pageplace.de
For PODMA, specific thermophysical properties have been reported and can be used to validate these predictive models. For instance, the thermal conductivity of PODMA has been measured to be 0.218 W/mK. nsf.gov The latent heat storage capacity, another important thermophysical property for phase change materials, is reported to be 62 J/g. nsf.gov The polymer is also thermally stable up to 230 °C. nsf.govresearchgate.net
The table below presents some of the predicted or experimentally determined thermophysical properties of poly(this compound).
| Property | Value | Reference |
| Thermal Conductivity | 0.218 W/mK | nsf.gov |
| Latent Heat Storage Capacity | 62 J/g | nsf.gov |
| Decomposition Temperature | 230 °C | nsf.govresearchgate.net |
The ability to accurately predict these properties is invaluable for the design and development of new polymeric materials for a wide range of applications.
Self-Consistent Field (SCF) Theory for Polymer Self-Assembly
Self-Consistent Field (SCF) theory is a powerful theoretical framework used to describe the self-assembly of complex colloidal and polymeric structures, including those involving poly(this compound). nih.gov This mean-field approach simplifies a many-body problem into a more manageable one-body problem by considering the interaction of a single molecule with an average field created by all other molecules. nih.gov
The SCF method is particularly useful for studying the behavior of block copolymers and polymer-surfactant mixtures. nih.govucsb.edu It allows for the prediction of how these systems will organize themselves into various morphologies, such as lamellar or cylindrical phases, both in solution and when adsorbed onto surfaces. nih.govucsb.edu The theory is based on minimizing a mean-field free-energy functional, which requires the input of a few key parameters: the Flory-Huggins interaction parameters (χ) between different molecular segments, the relative dielectric permittivity (ε), and the valence (ν) of any charged species. nih.gov
In practice, SCF calculations involve discretizing the molecules into segments, often using a freely-jointed chain model, and then solving a set of equations self-consistently to find the equilibrium segment density profiles and potential fields. nih.govacs.org This approach has been successfully applied to understand the self-assembly of various polymer systems, providing semi-quantitative descriptions of their physicochemical behavior. nih.gov
While specific SCF studies focusing solely on the self-assembly of pure poly(this compound) are not prevalent in the provided search results, the theoretical framework is highly applicable. For instance, in studies of block copolymers containing a PODMA block, SCF theory could be used to predict the phase behavior and the dimensions of the resulting microdomains. The long, crystallizable octadecyl side chains of PODMA would introduce an additional level of complexity that could be incorporated into the SCF model to account for the interplay between microphase separation and crystallization.
The SCF theory is a versatile tool that can provide valuable insights into the self-assembly of PODMA-containing systems, guiding the design of structured materials with specific nanoscale morphologies and properties. pyscf.orgaps.org
Future Research Directions and Emerging Applications
Development of Novel Octadecyl Methacrylate-Based Polymer Architectures
The performance of a polymer is intrinsically linked to its architecture. Researchers are moving beyond simple homopolymers to design complex and precisely controlled structures using advanced polymerization techniques.
Controlled radical polymerization (CRP) methods are central to this effort. acs.org Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide Mediated Polymerization (NMP) offer unprecedented control over molecular weight, composition, and architecture, imparting a "living" character to the polymerization process. acs.orgresearchgate.net The RAFT technique, in particular, has proven highly effective for synthesizing poly(this compound) (POMA) with well-defined structures and very narrow molecular weight distributions (MWDs) between 1.19 and 1.35, a significant improvement over conventional radical polymerization which yields MWDs greater than 2. acs.org This precision allows for the creation of advanced functional materials. researchgate.net
A key area of development is the synthesis of copolymers, where ODMA is combined with other monomers to tailor the final properties. ijcce.ac.ir For instance, amphiphilic copolymers synthesized from ODMA and acrylic acid can form distinct structures in solution, ranging from random coils to collapsed-coil aggregates, depending on the monomer ratio. researchgate.net The copolymerization of ODMA with monomers like methyl methacrylate (B99206) (MMA) and butyl methacrylate (BMA) is also being explored to enhance specific properties, such as the viscosity index in lubricating oils. ijcce.ac.irresearchgate.net These studies demonstrate that increasing the percentage of MMA or BMA can increase the molecular weight of the resulting copolymer and improve its performance. ijcce.ac.ir
Another innovative approach involves creating comb-like polymers, where the long octadecyl side chains are attached to a polymer backbone. acs.orgacs.org These structures are particularly effective as pour point depressants, where the side chains interact with wax crystals in crude oil, preventing their aggregation. acs.org Research into these architectures includes synthesizing copolymers with functional groups, such as carboxylic acids, which can act as both a surfactant and a stabilizer in processes like miniemulsion polymerization. acs.org
| Polymerization Technique | Polymer | Molecular Weight Distribution (MWD) | Key Advantage | Source |
| Free Radical Polymerization | Poly(this compound) (POMA) | > 2 | High conversion | acs.org |
| RAFT Polymerization | Poly(this compound) (POMA) | 1.19–1.35 | Controlled architecture, narrow MWD | acs.org |
Integration in Advanced Functional Materials and Devices
The sophisticated polymer architectures enabled by controlled synthesis are being integrated into a new generation of functional materials and smart devices.
In the field of soft electronics and sensors , ODMA is a valuable component for creating materials with unique responsive properties. researchgate.net Hydrogels incorporating ODMA have been developed for use in soft ionotronics. researchgate.net Its hydrophobic nature contributes to the formation of networks that can also feature self-healing capabilities and ionic conductivity. researchgate.net Furthermore, composites made from poly(octadecyl acrylate)-grafted-multiwall carbon nanotubes have been shown to be highly sensitive temperature sensors, with potential applications in wearable medical diagnostic devices for monitoring human body temperature. uh.edu
Smart materials that respond to external stimuli are another promising area. Biocompatible networks based on stearyl methacrylate (a closely related long-chain methacrylate) and vinylpyrrolidone exhibit both shape-memory and self-healing properties. acs.org These "smart" hydrogels are being designed for a range of bioapplications, where their properties can be tuned by adjusting the ratio of hydrophilic to hydrophobic units. acs.org
In separation science , poly(this compound) is being used to create advanced stationary phases for chromatography. researchgate.net By polymerizing ODMA directly onto monolithic silica (B1680970) backbones, researchers have created columns with a 60% to 80% higher retention factor in methanol-water mixtures compared to traditional octadecylsilylated columns. researchgate.net This method allows for the development of highly efficient separation devices. researchgate.netmdpi.com
ODMA is also being used to create novel biocatalysts . In one application, the lipase (B570770) enzyme from Thermomyces lanuginosus was immobilized on methacrylate beads that have octadecyl groups on their surface. mdpi.com This process of interfacial activation resulted in a biocatalyst with significantly improved stability, making it highly effective for processes such as biodiesel production. mdpi.com
Exploration of New Application Domains for Poly(this compound)
While POMA is well-established as a pour point depressant for crude oil and a viscosity index improver for lubricants, its unique properties are paving the way for its use in new and innovative fields. acs.orgijcce.ac.ir
The biomedical and biomaterials sector is a significant emerging domain. The ability to create biocompatible hydrogels with self-healing and shape-memory properties opens up possibilities in tissue engineering and medicine. acs.org Researchers are also studying the aggregation behavior between P(AA-co-OMA) and proteins like bovine serum albumin, which could lead to applications in protein separation, controlled drug release, and immunology. nih.gov The development of cost-effective, disposable fever-monitoring sensors further highlights the potential in medical diagnostics. uh.edu
Advanced coatings and nanocomposites represent another growth area. Nanocomposites that include ODMA show enhanced water repellency, barrier properties, and lubricity, making them highly suitable for specialized coatings, adhesives, and lubricants. aimspress.com
Furthermore, copolymers of ODMA are finding novel uses in chemical synthesis processes. Comb-like polymers containing both octadecyl side chains and carboxylic acid groups have been successfully used as stabilizers in miniemulsion polymerization . acs.org In this role, the polymer acts as both a surfactant and an osmotic agent, enabling the synthesis of polystyrene latexes with a narrow particle size distribution. acs.org
Sustainable Synthesis and Processing Methodologies
As with many materials, there is a strong drive to develop more environmentally friendly methods for producing and processing this compound and its polymers.
A primary focus is on the synthesis of monomers from renewable resources . aimspress.com Research is underway to create acrylate (B77674) and methacrylate monomers from bio-based feedstocks like vegetable oils, glycerol, and lactic acid. researchgate.net These approaches aim to reduce the reliance on fossil fuels and create a more sustainable lifecycle for the polymer. aimspress.comresearchgate.net The development of greener synthetic routes also involves using less toxic reagents and more environmentally benign solvents, such as ethanol. researchgate.net
In terms of processing, solid-state photopolymerization presents a sustainable alternative to traditional methods. researchgate.net This technique can achieve rapid polymerization of ODMA in its crystalline solid state, often at low temperatures, which can reduce energy consumption and eliminates the need for solvents. researchgate.net This process has been shown to yield significantly improved polymerization kinetics and high conversion rates without destroying the crystalline packing of the long alkyl chains. researchgate.net
The formulation of green polymer nanocomposites is another key direction. This involves using natural and renewable resources to create additives that are biodegradable and environmentally friendly, addressing the ecological drawbacks of some traditional chemical additives used in the petroleum industry. aimspress.com
| Research Direction | Focus Area | Potential Impact | Source(s) |
| Novel Architectures | RAFT, ATRP, NMP, Copolymers | Precise control over polymer properties, tailored functionalities | acs.orgresearchgate.netijcce.ac.irresearchgate.net |
| Advanced Materials | Sensors, Smart Gels, Biocatalysts | Wearable electronics, self-healing materials, efficient industrial processes | researchgate.netuh.eduacs.orgresearchgate.netmdpi.com |
| New Applications | Biomedical, Advanced Coatings | Tissue engineering, drug delivery, high-performance water-repellent surfaces | uh.eduacs.orgnih.govaimspress.com |
| Sustainability | Bio-based Monomers, Green Processing | Reduced fossil fuel dependency, lower environmental impact, energy savings | aimspress.comresearchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for poly(octadecyl methacrylate) homopolymers, and how can researchers ensure high molecular weight control?
- Methodological Answer : Poly(this compound) is typically synthesized via surface-initiated atom transfer radical polymerization (ATRP) . Key steps include:
- Purification of the monomer (e.g., distillation to remove inhibitors like MEHQ).
- Use of Cu(I) catalysts and alkyl halide initiators (e.g., ethyl α-bromoisobutyrate) .
- Reaction conditions: 60–90°C in an inert atmosphere (N₂/Ar) with solvents like toluene.
- Molecular weight control is achieved by adjusting the monomer-to-initiator ratio and reaction time. Validate outcomes using Gel Permeation Chromatography (GPC) to measure polydispersity indices (PDI < 1.3 indicates good control) .
Q. Which characterization techniques are critical for assessing the thermal and structural properties of this compound-based polymers?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures (e.g., melting point ~ 45–50°C for poly(this compound)) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (degradation onset ~250°C due to alkyl chain decomposition) .
- Nuclear Magnetic Resonance (NMR) : Confirms monomer incorporation and copolymer composition (e.g., NMR peaks at δ 0.8–1.5 ppm for methylene groups) .
Q. What are the primary applications of this compound in material science, and how do its structural features enable these roles?
- Methodological Answer :
- Solid–liquid phase change materials (SLPCMs) : The long alkyl chain () provides high latent heat storage (~180 J/g) via crystallization/melting transitions .
- Photovoltaic cells : Copolymers with cinnamoyloxy ethyl methacrylate (CEMA) enhance light absorption and charge transport .
- Lubricant additives : Poly(this compound-co-methyl methacrylate) improves viscosity index (>150) by preventing shear thinning at high temperatures .
Advanced Research Questions
Q. How do copolymerization kinetics between this compound and styrene/methyl methacrylate influence final polymer properties?
- Methodological Answer :
- Kinetic Studies : Use dilatometry or NMR to monitor monomer conversion rates. For example, this compound exhibits lower reactivity ratios () compared to styrene (), leading to gradient copolymer morphologies .
- Property Optimization : Adjust comonomer feed ratios (e.g., 70:30 this compound:styrene) to balance hydrophobicity and mechanical strength. Validate via dynamic mechanical analysis (DMA) .
Q. What experimental strategies resolve contradictions in reported phase behavior of this compound-based copolymers?
- Methodological Answer :
- Contradiction Example : Some studies report a single for copolymers, while others observe multiple transitions .
- Resolution Strategies :
Compare annealing protocols (e.g., thermal history affects crystallinity).
Use small-angle X-ray scattering (SAXS) to detect nanoscale phase separation.
Standardize DSC heating/cooling rates (e.g., 10°C/min) to minimize artifacts .
Q. How can researchers tailor this compound-based nanocomposites for high-voltage insulation applications?
- Methodological Answer :
- Nanofiller Integration : Incorporate organically modified montmorillonite (OMMT) with octadecyl quaternary ammonium salts to enhance dispersion in XLPE matrices.
- Performance Metrics : Measure dielectric strength (>30 kV/mm) and partial discharge resistance using pulsed electroacoustic (PEA) methods .
- Table: Key Properties of XLPE/Octadecyl Methacrylate Nanocomposites
| Nanofiller Type | Dielectric Strength (kV/mm) | Partial Discharge Inception Voltage (kV) |
|---|---|---|
| OMMT1 (single octadecyl) | 32 | 12 |
| OMMT2 (double octadecyl) | 38 | 15 |
Data Contradiction Analysis
Q. Why do studies report conflicting viscosity index (VI) values for poly(this compound) lubricant additives?
- Analysis : Discrepancies arise from differences in:
- Polymer architecture (e.g., branched vs. linear chains from ATRP vs. conventional radical polymerization).
- Testing standards (e.g., ASTM D2270 vs. ISO 2909) .
- Resolution : Standardize synthesis (e.g., ATRP for uniform branching) and adhere to ASTM D2270 for VI testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
